Tropic acid
Description
This compound has been reported in Apis, Secale cereale, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862179 | |
| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-63-6, 529-64-6 | |
| Record name | (±)-Tropic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROPIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(hydroxymethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tropate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Tropic Acid
For Researchers, Scientists, and Drug Development Professionals
Tropic acid, known by its IUPAC name 3-hydroxy-2-phenylpropanoic acid, is a vital laboratory reagent, primarily recognized for its role in the chemical synthesis of the anticholinergic drugs atropine and hyoscyamine[1]. As a chiral substance, it exists as a racemic mixture (DL-Tropic acid) or as individual enantiomers ((+)- or R-Tropic acid and (-)- or S-Tropic acid)[1]. This guide provides a comprehensive overview of its core physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in synthetic chemistry and drug development.
| Property | Value |
| IUPAC Name | 3-hydroxy-2-phenylpropanoic acid[1][2] |
| Synonyms | α-(Hydroxymethyl)benzeneacetic acid, 2-phenylhydracrylic acid, α-phenyl-β-hydroxypropionic acid[3] |
| Chemical Formula | C₉H₁₀O₃[1][4][5] |
| Molecular Weight | 166.17 g/mol [1][3][5][6] |
| Appearance | White to off-white crystalline powder or needles/plates from water or benzene[3][7][8][9] |
| Melting Point | (±)-Form (racemic): 115-118 °C, 116-118 °C, 118 °C[3][4][6][10] (+)-(R)-Form: 107 °C[3][10] (-)-(S)-Form: 126-128 °C[3][10] |
| Boiling Point | 322.5 ± 30.0 °C at 760 mmHg[4][11] |
| Density | 1.3 ± 0.1 g/cm³[4] |
| Solubility | Water: 20 g/L at 20 °C (1 g in 50 ml)[3][4][7][11][12] Other Solvents: Soluble in methanol (0.1 g/mL), ethanol, ether, and boiling water; slightly soluble in benzene; practically insoluble in petroleum ether[3][5][7][12] |
| Acidity (pKa) | pKₐ: 3.53 at 25°C[7][13] (Dissociation Constant, K: 7.5 x 10⁻⁵ at 25°C[3]) |
| LogP (o/w) | 0.28[4][11] |
| Flash Point | 163.1 ± 21.1 °C[4][11] |
| Refractive Index | 1.576[4] |
| Optical Rotation | (+)-(R)-Form: [α]D²⁰ +72° (c = 0.5 in water)[3] (-)-(S)-Form: [α]D²⁰ -72° (c = 0.5 in water)[3] |
| Spectral Data | ¹H NMR, ¹³C NMR, Mass Spectrometry (GC-MS, MS-MS), and IR spectra are available in public databases [2][14][15] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments typically applied to solid organic acids like this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity. For a crystalline solid, it is recorded as a temperature range from the point of initial liquefaction to complete liquefaction.
-
Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube setup.
-
Procedure:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed into the heating block of the apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range[16].
-
Note: A sharp melting range (e.g., 1-2 °C) typically indicates high purity, whereas a broad range suggests the presence of impurities.
-
Determination of Solubility
Solubility is quantified as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
-
Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or water bath, filtration apparatus.
-
Procedure (Equilibrium Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.
-
The mixture is agitated in a temperature-controlled environment (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn.
-
The aliquot is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve) or by evaporating the solvent and weighing the residue. The result is typically expressed in g/L or mg/mL[12].
-
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution. Potentiometric titration is a standard method for its determination.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.
-
A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration continues past the equivalence point.
-
A titration curve is generated by plotting pH versus the volume of NaOH added.
-
The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Workflow for Physicochemical Characterization
The logical progression for analyzing a compound like this compound involves a series of steps from initial identification to detailed property measurement. The following diagram illustrates this workflow.
Caption: Workflow for the Physicochemical Analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]
- 5. usbio.net [usbio.net]
- 6. This compound | 552-63-6 | FT31509 | Biosynth [biosynth.com]
- 7. This compound | 529-64-6 [chemicalbook.com]
- 8. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]
- 9. CAS 552-63-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. This compound, 552-63-6 [thegoodscentscompany.com]
- 12. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]
- 13. 529-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. DL-TROPIC ACID(552-63-6) IR2 spectrum [chemicalbook.com]
- 15. This compound, 2TMS derivative [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Natural sources and extraction of Tropic acid from plants
An In-depth Technical Guide to the Natural Sources and Extraction of Tropic Acid from Plants
Introduction
This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial precursor in the semi-synthesis of tropane alkaloids such as atropine (the racemic form of hyoscyamine) and scopolamine, which are widely used as anticholinergic agents.[1][2] These drugs are essential for various medical applications, including ophthalmology, cardiology, and as antidotes for organophosphate poisoning.[3][4] While this compound can be produced via chemical synthesis, its extraction from natural plant sources remains a relevant area of study.[5] This guide provides a comprehensive technical overview of the primary plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction, purification, and quantification.
Natural Sources of this compound
This compound does not typically exist in its free form in plants. Instead, it is found as an ester moiety within various tropane alkaloids.[6] The primary natural sources of these alkaloids are plants belonging to the Solanaceae family, commonly known as the nightshade family.[4][7] These plants produce a range of alkaloids, with hyoscyamine and scopolamine being the most significant carriers of this compound.
Key plant species include:
-
Atropa belladonna (Deadly Nightshade): A well-known source of atropine and other tropane alkaloids, found in its roots, leaves, and fruits.[1][8]
-
Datura species: Various species such as Datura stramonium (Jimsonweed) and Datura metel contain high concentrations of hyoscyamine and scopolamine in their seeds, leaves, and flowers.[9][10]
-
Hyoscyamus niger (Henbane): This plant contains significant levels of tropane alkaloids in its seeds and leaves.[2][4]
-
Brugmansia species (Angel's Trumpet): These ornamental plants are also rich in tropane alkaloids throughout their tissues.
-
Mandragora species (Mandrake): The roots of plants like Mandragora officinarum are historical sources of these psychoactive alkaloids.[4]
-
Duboisia species: Plants like Duboisia hopwoodii (Pituri) are known to contain belladonna alkaloids.[4]
Biosynthesis of this compound in Plants
The biosynthesis of this compound is a fascinating pathway involving an unusual intramolecular rearrangement. The pathway begins with the common amino acid L-phenylalanine.
-
Deamination: Phenylalanine is first converted to phenylpyruvic acid.
-
Reduction: Phenylpyruvic acid is then reduced to form phenyllactic acid.[11]
-
Rearrangement: The key and most complex step is the intramolecular rearrangement of phenyllactic acid to form (S)-tropic acid. This step is unique and its exact enzymatic mechanism is still under investigation, though it is hypothesized to involve a cytochrome P450-dependent enzyme.[6][12]
Following its synthesis, this compound is activated and esterified with a tropane alcohol (tropine or scopine) to form the final alkaloids, hyoscyamine and scopolamine.[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. US2716650A - Preparation of this compound and related - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of Tropic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Analysis of Tropic Acid
Abstract
This compound (3-hydroxy-2-phenylpropanoic acid) is a key chiral building block used in the synthesis of important pharmaceuticals such as atropine and hyoscyamine.[1] Its precise structural characterization is paramount for ensuring the purity, efficacy, and safety of these active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visual representations of analytical workflows and molecular fragmentation to facilitate a thorough understanding of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR provide definitive information about its structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, and the diastereotopic methylene protons of the hydroxymethyl group. The integration of these signals confirms the number of protons in each unique chemical environment.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 - 7.41 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.06 - 4.08 | Triplet | 1H | Methine proton (-CH) |
| ~3.85 - 3.87 | Doublet of Doublets | 1H | Methylene proton (-CHₐHₙOH) |
| ~3.66 - 3.69 | Doublet of Doublets | 1H | Methylene proton (-CHₐHₙOH) |
Note: Data is based on analysis in D₂O.[3] Chemical shifts and multiplicities may vary with the solvent used.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct carbon signals, corresponding to the carboxylic acid, the aromatic ring carbons, the methine carbon, and the methylene carbon.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 183.00 | Carboxylic acid carbon (-COOH) |
| 141.48 | Quaternary aromatic carbon (C-ipso) |
| 131.53 | Aromatic carbon (-CH) |
| 130.91 | Aromatic carbon (-CH) |
| 129.88 | Aromatic carbon (-CH) |
| 66.53 | Methylene carbon (-CH₂OH) |
| 59.65 | Methine carbon (-CH) |
Note: Data is based on analysis in D₂O.[3] Chemical shifts may vary with the solvent used.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of an organic compound like this compound.[4][5]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]
-
Transfer: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm.[4]
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times are generally required for ¹³C due to its low natural abundance and lower gyromagnetic ratio.[2]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6][7]
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of a hydroxyl group (from both the alcohol and carboxylic acid), a carbonyl group, and an aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid & Alcohol |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid |
| ~1600, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid / Alcohol |
Note: Frequencies are approximate and based on typical values for these functional groups.
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
This protocol is suitable for solid samples like this compound.[8]
-
Sample Preparation: Place a small amount (approx. 50 mg) of this compound into a small test tube or vial.[8]
-
Dissolution: Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[8]
-
Film Deposition: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate. If the film is too thin, another drop can be added.[8]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Spectrum Measurement: Acquire the IR spectrum. A background spectrum of the clean, empty instrument should be run first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent like acetone and return it to a desiccator for storage.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[10][11]
Mass Spectrometric Data
For this compound (Molecular Weight: 166.17 g/mol ), Electron Ionization (EI) mass spectrometry typically results in the molecular ion (M⁺˙) and several characteristic fragment ions.
Table 4: Key Mass Spectrometry Fragments for this compound (EI-MS)
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 166 | [C₉H₁₀O₃]⁺˙ | (Molecular Ion) |
| 136 | [C₈H₈O₂]⁺˙ | CH₂O (Formaldehyde) |
| 118 | [C₈H₆O]⁺˙ | H₂O from m/z 136 |
| 91 | [C₇H₇]⁺ | C₂H₃O₃ |
Note: Data is based on common fragmentation patterns and publicly available spectra.[3] The relative abundance of ions can vary based on instrument conditions.
Experimental Protocol for Mass Spectrometry
The following is a generalized protocol for analyzing a small molecule like this compound using a mass spectrometer, often coupled with a chromatographic system.[12]
-
Sample Preparation: Prepare a dilute solution of the sample. Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Then, further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.[12]
-
Filtration: If any particulate matter is present, the solution must be filtered to prevent clogging of the instrument's tubing.[12]
-
Ionization: Introduce the sample into the ion source. For a volatile compound like a derivative of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) is typically used.[9][10]
-
Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualizations of Analytical Processes
Diagrams can effectively illustrate complex workflows and relationships in spectroscopic analysis.
General Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for identifying an unknown compound using multiple spectroscopic techniques.
Caption: A logical workflow for structure elucidation using spectroscopic methods.
Proposed Mass Spectrometry Fragmentation of this compound
This diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.
Caption: A plausible EI-MS fragmentation pathway for this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, carbonyl, aromatic ring), and Mass Spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and analysis of this compound and related pharmaceutical compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. amherst.edu [amherst.edu]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. fiveable.me [fiveable.me]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to the Stereochemistry of Tropic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Tropic acid, known chemically as 3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the synthesis of numerous pharmacologically significant tropane alkaloids. Its single stereocenter gives rise to two enantiomers, (R)-tropic acid and (S)-tropic acid. The absolute configuration of this moiety is a critical determinant of the biological activity of the final drug substance. For instance, the potent anticholinergic activity of hyoscyamine is attributed to the ester formed from tropine and (S)-tropic acid, whereas its enantiomer, constructed from (R)-tropic acid, is significantly less active.[1][2][3] This guide provides an in-depth overview of the stereochemistry, resolution, and stereospecific reactions of this compound enantiomers.
Physicochemical Properties of this compound Enantiomers
Enantiomers possess identical physical properties in an achiral environment, but they differ in their interaction with plane-polarized light.[4] Key quantitative data for the enantiomers and the racemic mixture of this compound are summarized below.
| Property | (R)-(+)-Tropic Acid | (S)-(-)-Tropic Acid | (±)-Racemic this compound |
| CAS Number | 17126-67-9[5] | 16202-15-6 | 552-63-6[6] |
| Molecular Formula | C₉H₁₀O₃[5] | C₉H₁₀O₃ | C₉H₁₀O₃[6] |
| Molecular Weight | 166.17 g/mol [5] | 166.17 g/mol | 166.17 g/mol [6] |
| Melting Point | 107 °C[4] | 126-128 °C[4] | 116-118 °C[6][7][8] |
| Specific Optical Rotation ([\a]D²⁰) | +72° (c=0.5 in water)[4] | -72° (c=0.5 in water)[4] | 0° |
Resolution of Racemic this compound
Since chemical synthesis from achiral precursors typically yields a racemic mixture, the separation, or resolution, of the enantiomers is a critical step for pharmaceutical applications.[9] The most common method involves the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10]
Experimental Protocol: Resolution of (±)-Tropic Acid
The following is a generalized protocol based on classical resolution methods described in the literature.[10]
-
Salt Formation: Dissolve equimolar amounts of (±)-tropic acid and an optically active base (e.g., (-)-quinine or (+)-quinidine) in a suitable solvent, such as aqueous ethanol, with heating to achieve complete dissolution.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation of Diastereomer: Collect the crystals by filtration. The crystals can be recrystallized from the same solvent system to improve diastereomeric purity. The mother liquor, now enriched in the other diastereomer, is set aside.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong mineral acid (e.g., dilute HCl) to precipitate the optically active this compound.
-
Purification: Collect the precipitated enantiomeric acid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like water or benzene can be performed for further purification.
-
Recovery of Second Enantiomer: The mother liquor from step 3 is treated with acid to liberate the other, now enriched, this compound enantiomer, which can be further purified or subjected to resolution with the opposite enantiomer of the chiral base.
Stereospecific Synthesis of this compound Derivatives
For the synthesis of anticholinergic drugs, the resolved, optically active this compound must be converted into an activated form, typically an acyl chloride, before esterification with an amino alcohol like tropine or N-isopropylnortropine.[11] To prevent side reactions, the hydroxyl group of this compound is often protected, commonly by acetylation, prior to the formation of the acyl chloride.[11]
Experimental Protocol: Synthesis of (-)-O-Acetylthis compound Chloride
This protocol is adapted from procedures described in patent literature for the preparation of precursors to anticholinergic agents.[11]
-
Acetylation: To a stirred solution of (-)-tropic acid (13.3 g), add acetyl chloride (31.4 g) at ambient temperature. Stirring is continued for approximately two hours until thin-layer chromatography (TLC) indicates the reaction is complete, yielding a solution of (-)-O-acetyl this compound.
-
Acyl Chloride Formation: Add thionyl chloride (47.5 g) dropwise to the solution of (-)-O-acetyl this compound over 30 minutes.
-
Reaction: Stir the solution overnight at ambient temperature, followed by heating for one hour at 50°C.
-
Isolation: Evaporate the excess reagents under reduced pressure at 35°C to yield the crude (-)-O-acetylthis compound chloride as a brownish liquid. This product is often used in the subsequent esterification step without further purification.
Stereochemistry and Biological Activity
The three-dimensional structure of a drug molecule is paramount for its interaction with chiral biological targets such as receptors and enzymes.[2] The ester of (S)-(-)-tropic acid and tropine is known as hyoscyamine, the pharmacologically active levorotatory isomer.[12][13] Atropine is the racemic mixture of (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine.[1] The biological activity, primarily anticholinergic effects, resides almost exclusively in the (S)-enantiomer (the eutomer), while the (R)-enantiomer (the distomer) is largely inactive.[1][2] Hyoscyamine is a non-selective antagonist of muscarinic acetylcholine receptors, blocking the action of acetylcholine and thereby inhibiting parasympathetic nervous system activity.[13][14] This leads to effects such as decreased saliva and mucus secretion, reduced gastrointestinal motility, and increased heart rate.[14]
Conclusion
The stereochemistry of this compound is a foundational concept in the development of many essential anticholinergic drugs. The distinct physicochemical and pharmacological properties of its (R) and (S) enantiomers necessitate efficient methods for their separation and stereospecific incorporation into final active pharmaceutical ingredients. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and professionals working in synthetic organic chemistry and drug development to ensure the synthesis of safe and efficacious medicines.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmsl.cz [mmsl.cz]
- 4. This compound [drugfuture.com]
- 5. This compound, (+)- | C9H10O3 | CID 643328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 552-63-6 [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]
- 9. CAS 552-63-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]
- 10. ia800607.us.archive.org [ia800607.us.archive.org]
- 11. US5952505A - Process for preparing pure enantiomers of this compound esters - Google Patents [patents.google.com]
- 12. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 13. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Tropic Acid Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, serves as a crucial chiral building block for a variety of synthetic and naturally occurring compounds with significant pharmacological activities. Its derivatives, most notably the tropane alkaloids, have long been recognized for their potent effects on the nervous system and other biological pathways. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their anticholinergic, neuromuscular blocking, antimicrobial, and cytotoxic properties. This document is intended to be a comprehensive resource for researchers and professionals in drug discovery and development, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further investigation and innovation in this promising area of medicinal chemistry.
I. Anticholinergic Activity of this compound Derivatives
This compound esters are renowned for their anticholinergic properties, primarily acting as antagonists at muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. By blocking these receptors, this compound derivatives can elicit a range of physiological responses, making them valuable therapeutic agents for various conditions.
Quantitative Data: Muscarinic Receptor Antagonism
The binding affinities (Ki) and inhibitory concentrations (IC50) of prominent this compound derivatives for different muscarinic receptor subtypes are summarized in the table below. This data highlights the potency and, in some cases, the selectivity of these compounds.
| Derivative | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference(s) |
| Atropine | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [1] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [1] | |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [1] | |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [1] | |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [1] | |
| Scopolamine | M1 | 0.83 | - | [2] |
| M2 | 5.3 | - | [2] | |
| M3 | 0.34 | - | [2] | |
| M4 | 0.38 | - | [2] | |
| M5 | 0.34 | - | [2] | |
| Tropicamide | Non-selective | Low Affinity | - | [3] |
Note: Ki and IC50 values can vary depending on the experimental conditions.
Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism
This compound derivatives, such as atropine, act as competitive antagonists at muscarinic acetylcholine receptors. This blockade disrupts the canonical signaling pathways initiated by acetylcholine binding. The following diagram illustrates the general mechanism of action.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a this compound derivative for a specific muscarinic receptor subtype.
1. Materials and Reagents:
-
Cell membranes expressing the muscarinic receptor of interest (e.g., from CHO or HEK cells).[4]
-
Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[4]
-
Unlabeled this compound derivative (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding (NSB) control (e.g., 1-10 µM atropine).[4]
-
96-well microplate.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.[4]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare the NSB control solution.[4]
-
-
Assay Setup (in triplicate):
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the TB.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Neuromuscular Blocking Activity
Certain quaternary ammonium derivatives of this compound esters have been investigated for their neuromuscular blocking properties. These compounds act as antagonists at nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation.
Quantitative Data: Neuromuscular Blocking Potency
The effective dose (ED50) is a measure of the potency of a neuromuscular blocking agent. The following table provides an example of such data for atropine in a specific context.
| Derivative | Parameter | Dose (mg/kg) | Animal Model | Reference(s) |
| Atropine | ED50 (to prevent bradycardia after neuromuscular blockade antagonism) | 0.016 - 0.032 | Human | [6] |
Note: ED50 values are highly dependent on the specific experimental model and conditions.
Experimental Workflow: In Vivo Assessment of Neuromuscular Blockade
The following diagram outlines a typical workflow for evaluating the neuromuscular blocking activity of a this compound derivative in a rat model.
Experimental Protocol: In Vivo Assessment of Neuromuscular Blockade in Rats
This protocol describes a method for quantifying the neuromuscular blocking effects of a compound in an anesthetized rat model.
1. Animals and Preparation:
-
Adult rats (e.g., Wistar or Sprague-Dawley).
-
Anesthetize the animal (e.g., with isoflurane) and maintain a surgical plane of anesthesia throughout the experiment.[7]
-
Monitor vital signs such as heart rate, blood pressure, respiratory rate, and body temperature.[7]
-
Intubate the animal and provide mechanical ventilation, as neuromuscular blocking agents will paralyze the respiratory muscles.[8]
2. Surgical Procedure and Stimulation:
-
Expose a peripheral nerve, such as the sciatic nerve in the hindlimb or the ulnar nerve in the forelimb.
-
Place stimulating electrodes around the nerve.
-
Attach a force transducer to the corresponding muscle tendon (e.g., gastrocnemius for the sciatic nerve) to measure the evoked twitch tension.
3. Experimental Procedure:
-
Deliver supramaximal electrical stimuli to the nerve at a set frequency (e.g., 0.1 Hz for single twitches or a train-of-four stimulus).
-
Record the baseline muscle twitch tension for a stable period.
-
Administer the this compound derivative intravenously at various doses.
-
Continuously record the muscle twitch tension to observe the onset, magnitude, and duration of neuromuscular blockade.
4. Data Analysis:
-
Measure the percentage depression of the twitch height from baseline at each dose.
-
Construct a dose-response curve by plotting the percentage of blockade against the logarithm of the dose.
-
Calculate the ED50 (the dose required to produce a 50% reduction in twitch height) from the dose-response curve.[1]
III. Antimicrobial and Antifungal Activities
Recent research has begun to explore the potential of this compound derivatives as antimicrobial and antifungal agents. Modifications to the this compound scaffold can yield compounds with activity against various pathogenic microorganisms.
Quantitative Data: Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table presents representative MIC values for some acid derivatives against different microbial strains.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Usnic Acid Derivatives | Staphylococcus aureus | 1.02–50.93 x 10⁻² (mmol/mL) | [9] |
| Trichoderma viride | 0.35–7.53 x 10⁻² (mmol/mL) | [9] | |
| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 69 - 1120 | [10] |
| Gram-negative bacteria | 8925 - 17850 | [10] |
Note: Data for non-tropic acid derivatives are included to illustrate the type of data presented. Further research is needed to populate this table with a wider range of this compound derivatives.
IV. Cytotoxic Activity
The potential of this compound derivatives as anticancer agents is an emerging area of investigation. By modifying the core structure, it is possible to design compounds that exhibit selective cytotoxicity against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below provides examples of IC50 values for some synthetic derivatives against different human cancer cell lines.
| Derivative Class | Cell Line | IC50 (µM) | Reference(s) |
| Synthetic β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 (µg/mL) | [11] |
| MDA-MB-231 (Breast) | 1.82 ± 0.05 (µg/mL) | [11] | |
| Picolinic acid derivative 5 | A549 (Lung) | 99.93 | [12] |
| Fluorinated coumarin derivatives | MCF-7 (Breast) | 7.90 - 8.30 (µg/mL) | [13] |
Note: The presented data includes non-tropic acid derivatives to exemplify the data format. More research is required to obtain a comprehensive dataset for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Complete cell culture medium.
-
This compound derivative (test compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Multi-well spectrophotometer (ELISA reader).
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
V. Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent derivatization are fundamental to exploring their biological activities. Several synthetic routes have been established.
Synthetic Workflow: General Synthesis of this compound Esters
The following diagram illustrates a common synthetic pathway for producing this compound esters, key intermediates for many of the biologically active derivatives.
Experimental Protocol: Synthesis of this compound via Ivanov Reaction
This protocol describes the synthesis of this compound from phenylacetic acid and formaldehyde.[4]
1. Materials and Reagents:
-
Phenylacetic acid
-
Isopropyl magnesium chloride (Grignard reagent)
-
Formaldehyde
-
Sulfuric acid
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware for air-sensitive reactions.
2. Procedure:
-
Formation of the Dianion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid in an anhydrous solvent.
-
Cool the solution in an ice bath and slowly add two equivalents of the Grignard reagent. Allow the reaction to stir at room temperature for a specified time to ensure the complete formation of the dianion.
-
Reaction with Formaldehyde: Cool the solution again and add a source of formaldehyde (e.g., paraformaldehyde or gaseous formaldehyde).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding it to a cold, dilute solution of sulfuric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system.
Conclusion
This compound derivatives represent a versatile class of compounds with a rich pharmacological history and significant potential for future drug development. Their well-established anticholinergic and neuromuscular blocking activities continue to be of therapeutic importance. Furthermore, emerging research into their antimicrobial and cytotoxic properties opens new avenues for the development of novel therapeutic agents. The data, protocols, and pathways presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation in the medicinal chemistry of this compound derivatives. Through continued structure-activity relationship studies and the application of modern drug design principles, the full therapeutic potential of this important class of molecules can be realized.
References
- 1. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of semisynthetic derivatives of (R)- and (S)-usnic acids as potential antifungal agents against C. tropicalis and T. rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5952505A - Process for preparing pure enantiomers of this compound esters - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Atropine-edrophonium mixture: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Electrophysiological Measurement of the Rat Ulnar Nerve with Axonal Excitability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public.pensoft.net [public.pensoft.net]
- 13. mdpi.com [mdpi.com]
In Vivo Metabolism and Identification of Tropic Acid Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral organic compound recognized primarily as a key metabolite of the anticholinergic drugs atropine and scopolamine.[1][2] Understanding its in vivo fate is crucial for a comprehensive toxicological and pharmacological assessment of these parent compounds and for any potential therapeutic applications of this compound itself. This technical guide provides an in-depth overview of the known and hypothesized metabolic pathways of this compound, detailed experimental protocols for its in vivo study, and a framework for the presentation of quantitative data. While this compound's metabolism is most extensively documented in the context of its parent compounds, this guide also extrapolates from the metabolism of structurally similar molecules to propose likely biotransformation routes.
Introduction to this compound
This compound (IUPAC name: 3-hydroxy-2-phenylpropanoic acid) is a carboxylic acid that plays a significant role in pharmacology as a building block for several pharmaceuticals.[3] It is a known human xenobiotic metabolite.[4] The in vivo disposition of this compound is of interest as it is a major urinary metabolite of scopolamine in certain species like guinea pigs and some rabbits, though it is of lesser importance in mice.[1] The metabolism of its parent compounds, and thus the formation of this compound, exhibits high species-specificity.[1]
In Vivo Metabolism of this compound
Direct in vivo metabolism studies on this compound are not extensively reported in publicly available literature. However, based on its chemical structure (a phenylpropanoic acid derivative) and general principles of xenobiotic metabolism, several biotransformation pathways can be hypothesized.[5] These are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Hypothesized Metabolic Pathways
The primary routes for this compound metabolism in mammals are likely to involve oxidation and conjugation. The following diagram illustrates a proposed metabolic pathway for this compound, drawing parallels from the metabolism of similar compounds like 2-phenylpropionic acid.[4][6]
Caption: Proposed metabolic pathways of this compound in vivo.
-
Phase I Reactions: The phenyl ring of this compound is susceptible to hydroxylation by cytochrome P450 (CYP450) enzymes, a common metabolic route for aromatic compounds.[7]
-
Phase II Reactions: The carboxylic acid moiety is a prime site for conjugation.
-
Acyl Glucuronidation: Formation of a this compound acyl glucuronide is a highly probable pathway, as seen with other carboxylic acids.[4]
-
Acyl-CoA Formation: this compound can be activated to its coenzyme A (CoA) thioester, this compound-CoA.[4][6] This reactive intermediate can then potentially enter further metabolic cycles or be involved in the formation of other conjugates.
-
Quantitative Data on this compound Metabolites
Specific quantitative data for the metabolites of this compound following its direct administration are scarce in the available literature. The majority of existing data relates to its formation from parent compounds like scopolamine, highlighting species-dependent variations. For instance, in rabbits administered scopolamine, this compound can be a major metabolite, while in mice, it is considered minor.[1]
For future studies, quantitative data should be presented in a clear, tabular format as exemplified below.
Table 1: Template for Reporting Quantitative this compound Metabolite Data
| Metabolite | Species | Matrix | Concentration (ng/mL or µg/g) | % of Administered Dose | Analytical Method |
| This compound (unchanged) | Rat | Plasma | [Insert Value] | N/A | LC-MS/MS |
| This compound Acyl Glucuronide | Rat | Urine | [Insert Value] | [Insert Value] | LC-MS/MS |
| p-Hydroxy this compound | Rat | Urine | [Insert Value] | [Insert Value] | GC-MS |
| ... (other metabolites) | ... | ... | ... | ... | ... |
Note: This table is a template. The values are to be populated based on experimental findings.
Experimental Protocols for In Vivo Metabolism Studies
The following is a comprehensive, albeit generalized, protocol for conducting an in vivo metabolism study of this compound in a rodent model. This protocol is adapted from standard practices in drug metabolism and pharmacokinetic studies.[5][8][9] The use of radiolabeled this compound (e.g., with ¹⁴C) is highly recommended for accurate mass balance studies and metabolite tracking.[10]
Caption: General experimental workflow for an in vivo this compound metabolism study.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimatization: Acclimatize animals for at least one week prior to the study, with free access to standard chow and water.
-
Housing: House animals individually in metabolic cages designed for the separate collection of urine and feces.
Dosing and Administration
-
Test Article: Prepare a formulation of [¹⁴C]this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: Administer a single dose (e.g., 10 mg/kg) via oral gavage or intravenous injection.
-
Control: A vehicle control group should be included.
Sample Collection
-
Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.
-
Blood: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process to obtain plasma by centrifugation.
Sample Preparation and Analysis
-
Homogenize fecal samples.
-
Measure the radioactivity in aliquots of urine, plasma, and fecal homogenates using a liquid scintillation counter to determine the extent of absorption and routes of excretion.
Plasma Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.
Urine Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with an appropriate solvent (e.g., water or mobile phase) before injection into the LC-MS system.
Fecal Sample Preparation:
-
Homogenize fecal samples in a suitable solvent (e.g., methanol/water).
-
Centrifuge to pellet solids.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) before analysis.
Analytical Instrumentation (Hypothetical Conditions):
-
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate metabolites.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes to detect potential metabolites.
-
-
GC-MS Analysis (for derivatized metabolites):
-
Derivatization: Evaporate samples to dryness and derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) to increase the volatility of polar metabolites.
-
Column: A capillary column suitable for metabolite analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) mode to generate fragment patterns for library matching and structural elucidation.
-
Conclusion and Future Perspectives
The in vivo metabolism of this compound, while of significant pharmacological interest, remains an area with limited direct research. The proposed metabolic pathways, based on established biotransformation reactions of similar chemical entities, suggest that this compound likely undergoes hydroxylation and conjugation. To definitively elucidate its metabolic fate, rigorous in vivo studies, preferably utilizing radiolabeled compounds, are necessary. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers aiming to fill this knowledge gap. Such studies will be invaluable for a more complete understanding of the pharmacokinetics and safety profiles of atropine, scopolamine, and other this compound-containing compounds.
References
- 1. The metabolism of C14-labeled atropine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Tropic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of tropic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data where available, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For this compound, a derivative of benzoic acid, its solubility profile is essential for applications ranging from chemical synthesis to pharmaceutical formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Polar Protic Solvents | ||||
| Water | H₂O | 18.02 | 20 g/L[1][2][3][4] | 20 |
| Methanol | CH₃OH | 32.04 | 100 g/L[2] | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | Soluble[1][2] | Not Specified |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 200 mg/mL*[5] | Not Specified |
| Acetone | (CH₃)₂CO | 58.08 | Soluble[6] | Not Specified |
| Nonpolar Solvents | ||||
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Soluble[1][2] | Not Specified |
| Benzene | C₆H₆ | 78.11 | Slightly Soluble[4] | Not Specified |
| Petroleum Ether | - | - | Practically Insoluble[4] | Not Specified |
*Note: The solubility in DMSO is reported for the preparation of in vitro stock solutions and may require sonication to achieve.[5]
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a solid in a solvent.[7][8][9][10] This method involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute. The following is a detailed protocol for this procedure.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other appropriate analytical instrumentation such as UV-Vis spectrophotometer)
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a series of screw-cap vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[10]
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.[10] Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC method (or other suitable analytical technique).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent, typically expressed in g/L or mg/mL.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.
References
- 1. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]
- 3. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]
- 4. DL-Tropic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. usbio.net [usbio.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. scielo.br [scielo.br]
Tropic Acid: A Comprehensive Technical Guide to its Thermal Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropic acid, a key chiral building block in the synthesis of pharmaceuticals such as atropine and hyoscyamine, requires a thorough understanding of its thermal stability and degradation pathways to ensure the quality, safety, and efficacy of final drug products. This technical guide provides an in-depth analysis of the thermal properties and degradation profile of this compound. It consolidates available data on its melting point and decomposition, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses its degradation under hydrolytic, oxidative, and photolytic stress conditions. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this compound-based active pharmaceutical ingredients (APIs).
Thermal Stability Analysis
The thermal stability of this compound is a critical parameter for defining its handling, storage, and processing conditions. Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its thermal properties.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid | [1] |
| CAS Number | 529-64-6 | [1] |
| Molecular Formula | C9H10O3 | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 115 - 118 °C | [1] |
| Decomposition Temperature | > 160 °C | [1] |
Thermogravimetric Analysis (TGA)
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Postulated Event |
| 25 - 150 | < 1 | Loss of residual solvent/moisture |
| 160 - 250 | ~27 | Decarboxylation (loss of CO2) |
| > 250 | Gradual | Fragmentation of the aromatic ring |
Differential Scanning Calorimetry (DSC)
A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The absence of other significant thermal events prior to melting would indicate the purity and stability of the crystalline form.
Expected DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~115 | ~117 | (Not available) |
Degradation Profile
Understanding the degradation profile of this compound under various stress conditions is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and pathways.
Hydrolytic Degradation
This compound is known to be a primary degradation product of atropine through hydrolysis, particularly in acidic conditions.[5][6] This suggests that the ester linkage in atropine is the primary site of hydrolytic cleavage, yielding this compound and tropine. This compound itself, being a carboxylic acid, is generally stable to further hydrolysis under typical pharmaceutical processing and storage conditions. However, extreme pH and temperature conditions could potentially lead to further reactions.
Oxidative Degradation
While specific studies on the oxidative degradation of this compound are limited, a study on tropicamide, a derivative of this compound, showed it to be exceptionally stable to oxidative stress, with no degradation observed even with 30% H2O2 at 70°C for 90 minutes.[7] This suggests that this compound itself may possess a degree of resistance to oxidation. However, as a general precaution, it is incompatible with strong oxidizing agents.
Photolytic Degradation
No specific photostability studies on this compound were found in the reviewed literature. General principles of photostability testing as outlined by the International Council for Harmonisation (ICH) guideline Q1B should be followed to assess the impact of light exposure.
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for determining the thermal stability and decomposition profile of this compound.
Objective: To measure the weight loss of this compound as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of weight loss in different temperature regions.
Differential Scanning Calorimetry (DSC)
This protocol describes a method for determining the melting point and enthalpy of fusion of this compound.
Objective: To measure the heat flow to or from a sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan.
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25 °C.
-
Heat the sample at a constant rate of 10 °C/min to a temperature above its melting point (e.g., 150 °C).
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the onset and peak temperatures of melting and to calculate the enthalpy of fusion from the peak area.
Forced Degradation Studies
These protocols provide a framework for investigating the degradation of this compound under various stress conditions.
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by a stability-indicating HPLC method.
-
Expose a solid sample of this compound and a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Protect a control sample from light.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Visualizations
Conclusion
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of this compound. While direct experimental TGA and DSC data are not widely published, the provided theoretical framework, based on the behavior of analogous compounds, offers valuable insights for researchers and drug development professionals. The detailed experimental protocols for thermal analysis and forced degradation studies serve as a practical guide for generating specific data for this compound. A thorough characterization of its thermal properties and degradation pathways is essential for ensuring the development of stable, safe, and effective pharmaceutical products. Further research to generate and publish specific thermoanalytical data for this compound would be a valuable contribution to the field.
References
- 1. 3-Hydroxy-2-phenyl-propionic acid(529-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Racemic Tropic Acid from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a key chiral building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic drugs atropine and hyoscyamine.[1] The production of racemic this compound in the laboratory is a critical step for the subsequent resolution into its enantiomerically pure forms or for the direct synthesis of racemic drugs. This document provides detailed protocols for the synthesis of racemic this compound starting from the readily available precursor, phenylacetic acid. The methods described herein are based on established chemical transformations and offer reliable routes for laboratory-scale production.
Synthesis Overview
The conversion of phenylacetic acid to this compound fundamentally involves the introduction of a hydroxymethyl group at the alpha-carbon of the phenylacetic acid backbone. Several synthetic strategies have been developed to achieve this transformation. This document will detail two primary methods:
-
The Ivanov Reaction: A direct approach involving the formation of a dianion from phenylacetic acid, which then reacts with formaldehyde.[1]
-
Multi-step Synthesis via Methyl Phenylacetate: An alternative route that proceeds through the esterification of phenylacetic acid, followed by a condensation reaction, reduction, and final hydrolysis.
Experimental Protocols
Method 1: Synthesis of this compound via the Ivanov Reaction
This method utilizes an Ivanov-type reaction where phenylacetic acid is doubly deprotonated using a strong base, typically a Grignard reagent, to form a dianion. This dianion then acts as a nucleophile, attacking formaldehyde to introduce the required hydroxymethyl group.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via the Ivanov Reaction.
Protocol:
-
Preparation of the Ivanov Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of isopropyl chloride in dry diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining isopropyl chloride solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of isopropyl magnesium chloride.
-
Cool the Grignard reagent to room temperature.
-
In a separate flask, dissolve phenylacetic acid in dry diethyl ether.
-
Slowly add the phenylacetic acid solution to the prepared Grignard reagent with vigorous stirring. The reaction is exothermic and will result in the formation of a thick precipitate of the Ivanov reagent (the dianion of phenylacetic acid).
-
-
Reaction with Formaldehyde:
-
Cool the suspension of the Ivanov reagent in an ice bath.
-
Pass a stream of dry gaseous formaldehyde over the surface of the stirred reaction mixture. Alternatively, paraformaldehyde can be carefully depolymerized by heating and the resulting formaldehyde gas can be bubbled through the reaction mixture.
-
Continue the addition of formaldehyde until the reaction is complete (this can be monitored by thin-layer chromatography).
-
-
Acidification and Product Isolation:
-
After the reaction with formaldehyde is complete, slowly and carefully add dilute sulfuric acid to the reaction mixture with cooling to hydrolyze the magnesium salt and dissolve the magnesium salts.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the ether solution over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene or water) to obtain pure racemic this compound.
-
Method 2: Multi-step Synthesis via Methyl Phenylacetate
This method involves the protection of the carboxylic acid group of phenylacetic acid as a methyl ester, followed by the introduction of the hydroxymethyl group and subsequent deprotection.
Experimental Workflow:
Caption: Workflow for the multi-step synthesis of this compound.
Protocol:
-
Synthesis of Methyl Phenylacetate (Esterification):
-
In a round-bottom flask, dissolve phenylacetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl phenylacetate.
-
-
Synthesis of Methyl Tropate (Condensation): [2]
-
Under a nitrogen atmosphere, mix methyl phenylacetate, polyoxymethylene, and sodium bicarbonate in dimethyl sulfoxide at room temperature.[2]
-
Slowly heat the mixture to 34°C and maintain this temperature for 1 hour.[2]
-
Increase the temperature to 45-46°C and continue the reaction for 12 hours.[2]
-
Cool the reaction to room temperature and stir for an additional 7 hours.[2]
-
After the reaction is complete, add tartaric acid and dimethyl sulfoxide and stir for 35 minutes.[2]
-
Remove the solvent under reduced pressure and collect the product, methyl tropate, by vacuum distillation.[2]
-
-
Synthesis of this compound (Hydrolysis): [2]
-
Mix the obtained methyl tropate with methanol and a 5% sodium hydroxide solution.[2]
-
Heat the mixture to 90-100°C and reflux for 1 hour.[2]
-
Cool the reaction to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.[2]
-
Allow the solution to stand overnight for crystallization to occur.[2]
-
Filter the precipitated this compound, wash the filter cake with ice water, and dry.[2]
-
Recrystallize the crude product from water to obtain pure racemic this compound.[2]
-
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound from phenylacetic acid via the multi-step synthesis method as described in the literature.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1. Esterification | Phenylacetic Acid, Methanol | Sulfuric Acid (catalyst) | Reflux | Several | Methyl Phenylacetate | High (typically >90%) |
| 2. Condensation | Methyl Phenylacetate, Polyoxymethylene | Sodium Bicarbonate, Dimethyl Sulfoxide | 34 then 45-46 | 1 then 12 | Methyl Tropate | 72.9%[2] |
| 3. Hydrolysis | Methyl Tropate, Methanol | 5% Sodium Hydroxide, Hydrochloric Acid | 90-100 | 1 | Racemic this compound | 93.0%[2] |
| Overall | Phenylacetic Acid | Racemic this compound | ~68% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Formaldehyde is a carcinogen and should be handled with appropriate precautions.
-
Strong acids and bases are corrosive; handle with care.
Conclusion
The synthesis of racemic this compound from phenylacetic acid can be successfully achieved through multiple synthetic routes. The Ivanov reaction offers a more direct approach, while the multi-step synthesis via methyl phenylacetate provides an alternative with well-defined intermediates. The choice of method may depend on the availability of reagents, equipment, and the desired scale of the synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols for the Esterification of Tropic Acid with Tropine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis of atropine via the esterification of tropic acid with tropine. Two primary methods are presented: a modern approach involving the reaction of an activated this compound derivative (acetyltropoyl chloride) with a tropine salt (tropine methanesulfonate), and the traditional Fischer-Speier esterification. The former offers high yields and is suitable for larger scale synthesis. This guide includes step-by-step experimental procedures, quantitative data for comparison, and detailed purification protocols.
Introduction
Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with wide-ranging applications in medicine.[1] It is used as a mydriatic, an antispasmodic, and an antidote for organophosphate poisoning. While atropine can be extracted from plants of the Solanaceae family, chemical synthesis offers a reliable and scalable alternative for pharmaceutical production.[2] The core of atropine's structure is the ester linkage between this compound and tropine. This document outlines the chemical protocols to achieve this synthesis.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for the two primary esterification methods, allowing for easy comparison.
| Parameter | Method 1: Acetyltropoyl Chloride | Method 2: Fischer-Speier Esterification |
| Overall Yield | ~75% (crude atropine)[1] | Generally lower than Method 1 |
| Reaction Time | ~24 hours (coupling step)[1] | 1-10 hours[3] |
| Reaction Temperature | 35-40°C[2][4] | 60-110°C (reflux)[3] |
| Key Reagents | This compound, Acetyl chloride, Oxalyl chloride, Tropine, Methanesulfonic acid | This compound, Tropine, Strong acid catalyst (e.g., HCl, H₂SO₄) |
| Catalyst | DMF (substoichiometric)[4] | H₂SO₄ or p-TsOH[3] |
| Solvent | Dichloromethane[4] | Toluene, Hexane, or excess alcohol[3] |
Experimental Protocols
Method 1: Acetyltropoyl Chloride with Tropine Methanesulfonate
This modern, high-yield "one-pot" process involves three main stages: the formation of acetyltropoyl chloride, the preparation of tropine methanesulfonate, and their subsequent coupling to form atropine.[2]
3.1. Stage 1: Synthesis of Acetyltropoyl Chloride
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Acetyl chloride
-
Oxalyl chloride
-
-
Procedure:
-
Suspend this compound (1.0 eq.) in dichloromethane (approx. 3 parts).[4]
-
Add a catalytic amount of DMF (approx. 0.1 eq.).[4]
-
Slowly add acetyl chloride (approx. 1.2 eq.) to the suspension and stir at ambient temperature for at least 3 hours.[4]
-
Slowly add oxalyl chloride (approx. 1.2 eq.) and continue stirring at ambient temperature for at least 2 hours to yield the acetyltropoyl chloride solution.[1]
-
3.2. Stage 2: Preparation of Tropine Methanesulfonate Solution
-
Materials:
-
Tropine
-
Dichloromethane (DCM)
-
Methanesulfonic acid
-
-
Procedure:
3.3. Stage 3: Coupling and Hydrolysis to Atropine
-
Materials:
-
Acetyltropoyl chloride solution (from Stage 1)
-
Tropine methanesulfonate solution (from Stage 2)
-
1M Hydrochloric acid (HCl)
-
4M Sodium hydroxide (NaOH)
-
-
Procedure:
-
Add the tropine methanesulfonate solution to the acetyltropoyl chloride solution.[2]
-
Stir the combined mixture at reflux for at least 18 hours.[2]
-
Cool the reaction mixture to 35°C and add 1M HCl (approx. 6 parts).[2][4]
-
Stir the biphasic mixture for at least 24 hours at 35°C.[1]
-
Cool to 20°C, allow the layers to separate, and discard the organic (lower) layer.[2]
-
Wash the aqueous layer with fresh dichloromethane and discard the organic layer.[2]
-
Cool the aqueous layer to 5°C and slowly add 4M NaOH until the pH is >13, causing a solid to precipitate.[4]
-
Stir the suspension at 5°C for at least 2 hours.[2]
-
Collect the solid crude atropine by filtration and wash with distilled water.[1]
-
Method 2: Fischer-Speier Esterification
This is a direct esterification method.
-
Materials:
-
This compound
-
Tropine
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or other suitable non-polar solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq.), tropine (1.0 - 1.2 eq.), and toluene.
-
Add a catalytic amount of concentrated H₂SO₄ or p-TsOH.[3]
-
Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap to drive the equilibrium towards the ester.[3]
-
Continue refluxing for 1-10 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture and proceed with workup and purification.
-
Purification of Crude Atropine
-
Materials:
-
Crude atropine
-
Heptane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude atropine in a minimal amount of dichloromethane.
-
Slowly add heptane until the solution becomes turbid.
-
Gently warm the mixture until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified atropine crystals by filtration, wash with cold heptane, and dry under vacuum.[4]
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Atropine Synthesis via the Acetyltropoyl Chloride Method.
Caption: Workflow for Atropine Synthesis via Fischer-Speier Esterification.
References
Application Note: Chiral Separation of Tropic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropic acid, a key chiral intermediate in the synthesis of pharmaceuticals such as atropine and hyoscyamine, exists as a racemic mixture of (R)- and (S)-enantiomers. The differential pharmacological and toxicological profiles of these enantiomers necessitate their accurate separation and quantification.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations, offering high resolution and sensitivity.[2][3] This application note provides detailed protocols for the chiral separation of this compound enantiomers using HPLC, primarily focusing on a method employing a chiral mobile phase additive. Alternative approaches using chiral stationary phases are also discussed.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC can be achieved through two main strategies:
-
Direct Separation: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][5] Common CSPs include those based on polysaccharides, proteins, and macrocyclic glycopeptides.[6]
-
Indirect Separation: In this method, the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[5]
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers in the sample. These complexes are then separated on an achiral stationary phase.[5][7]
This note will focus on the use of a chiral mobile phase additive, specifically hydroxypropyl-β-cyclodextrin (HP-β-CD), and also discuss the application of anion-exchange chiral stationary phases.
Experimental Protocols
Method 1: Chiral Mobile Phase Additive Approach
This protocol is adapted from a method for the separation of tropicamide enantiomers, a derivative of this compound, and is suitable for the direct separation of this compound enantiomers.[7]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Cyanopropyl column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, water, triethylamine, and trifluoroacetic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
This compound standard
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Cyanopropyl |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Triethylammonium acetate buffer (pH 4.0) (10:90, v/v) containing 10 mM HP-β-CD |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 255 nm |
| Column Temperature | Ambient |
Procedure:
-
Buffer Preparation (0.1% Triethylammonium acetate, pH 4.0):
-
Add 1 mL of triethylamine to 900 mL of HPLC grade water.
-
Adjust the pH to 4.0 with trifluoroacetic acid.
-
Make up the final volume to 1 L with water.
-
-
Mobile Phase Preparation:
-
Dissolve the appropriate amount of HP-β-CD in the prepared buffer to achieve a final concentration of 10 mM.
-
Mix 100 mL of acetonitrile with 900 mL of the HP-β-CD containing buffer.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Expected Results:
Baseline separation of the two this compound enantiomers is expected. The resolution (Rs) should be greater than 1.5.[7] The retention times will be influenced by the concentration of HP-β-CD in the mobile phase.
Method 2: Anion-Exchange Chiral Stationary Phase Approach
For acidic compounds like this compound, anion-exchange chiral stationary phases (CSPs) based on quinine (QN) or quinidine (QD) carbamates are highly effective.[8][9]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak QN-AX or QD-AX column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
HPLC grade methanol, formic acid, and ammonium formate
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Chiralpak QN-AX or Chiralpak QD-AX |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol with 0.4% formic acid and 0.35% ammonium formate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
Procedure:
-
Mobile Phase Preparation:
-
To 1 L of HPLC grade methanol, add 4 mL of formic acid and 3.5 g of ammonium formate.
-
Mix thoroughly and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the standard solution and record the chromatogram.
-
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers using the chiral mobile phase additive method. The data is based on the separation of tropicamide and serves as a guide.[7]
| HP-β-CD Concentration (mM) | Retention Factor (k'1) | Retention Factor (k'2) | Resolution (Rs) |
| 5 | 0.77 | 0.92 | 1.53 |
| 10 | 1.23 | 1.43 | 1.87 |
| 15 | 1.83 | 2.17 | 1.23 |
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Principle of chiral separation of this compound enantiomers in HPLC.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
Application Note: Quantitative Analysis of Tropic Acid in Plant Extracts using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropic acid is a key precursor in the biosynthesis of tropane alkaloids such as hyoscyamine and atropine.[1][2][3] These alkaloids, found predominantly in plants of the Solanaceae family like Atropa belladonna (deadly nightshade) and various Datura species, possess significant anticholinergic properties and are of great interest to the pharmaceutical industry.[4][5][6] Accurate quantification of this compound in plant extracts is crucial for understanding the biosynthetic pathways of these medicinally important compounds, for quality control of herbal raw materials, and for research into metabolic engineering to enhance the production of target alkaloids.[3]
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology covers sample preparation, LC-MS/MS analysis using Multiple Reaction Monitoring (MRM), and data analysis.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is optimized for the extraction of this compound and related alkaloids from plant tissues such as leaves, roots, stems, and fruits.
Materials:
-
Plant tissue (fresh or dried and powdered)
-
Methanol (LC-MS grade)
-
5% Hydrochloric Acid (HCl)
-
Dichloromethane (HPLC grade)
-
Sodium Hydroxide (NaOH) solution (1M)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
pH meter or pH strips
-
0.22 µm syringe filters (PTFE or nylon)
Procedure:
-
Homogenization: Weigh approximately 1 gram of dried, powdered plant material (or 5 grams of fresh, homogenized tissue) into a centrifuge tube.
-
Initial Extraction: Add 20 mL of methanol to the sample. Vortex vigorously for 1 minute and then sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-3) on the plant material pellet with another 20 mL of methanol to ensure complete extraction. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acid-Base Partitioning:
-
Redissolve the dried extract in 20 mL of 5% HCl.
-
Transfer the acidic solution to a separatory funnel and wash with 20 mL of dichloromethane to remove non-polar impurities. Discard the organic (lower) layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 1M NaOH solution.
-
Extract the this compound and other alkaloids from the basified aqueous solution three times with 20 mL of dichloromethane each time.
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined dichloromethane extracts by passing them through anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Quantification Protocol
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas (N₂): 800 L/hr
-
Cone Gas (N₂): 50 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 167.1
-
Product Ions (m/z) for Quantification and Confirmation: To be determined empirically, but likely candidates based on the fragmentation of carboxylic acids would involve the loss of H₂O (m/z 149.1) and the loss of the carboxyl group (m/z 121.1).[7][8] A suggested starting point is provided in the data table below.
-
Data Presentation
Table 1: Optimized MRM Transitions for this compound Quantification
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 167.1 | 103.1 | 15 | 77.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Table 2: Representative Quantitative Data of this compound Precursors in Atropa belladonna
The following table presents typical concentrations of major tropane alkaloids, for which this compound is a direct precursor, in different parts of the Atropa belladonna plant. These values can serve as an estimation for expected this compound levels.
| Plant Part | Atropine (mg/g dry weight) | Scopolamine (mg/g dry weight) |
| Leaf | 3.87 | 0.75 |
| Fruit | 4.67 | 0.87 |
| Stem | 0.49 | 0.32 |
| Root | 0.81 | Not Detected |
Data adapted from a study on the chemical composition of Atropa belladonna, where atropine and scopolamine concentrations were reported.[6][9]
Visualization
Experimental Workflow
The overall workflow for the quantitative analysis of this compound from plant extracts is depicted below.
Caption: Experimental workflow for this compound analysis.
Biosynthetic Pathway of Hyoscyamine
This compound is a crucial intermediate in the biosynthesis of hyoscyamine, a medicinally important tropane alkaloid. The pathway begins with the amino acid phenylalanine.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Chiral Resolution using Tropic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity. Tropic acid, a chiral carboxylic acid, serves as an effective resolving agent for racemic bases, such as amines. This application note provides a detailed overview and experimental protocols for the use of this compound in the separation of enantiomers through the formation of diastereomeric salts.
The fundamental principle behind this technique lies in the reaction of a racemic mixture of a base with an enantiomerically pure form of this compound. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct solubilities in various solvents. This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequently, the resolved enantiomer of the base can be liberated from the salt.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The process involves three main stages:
-
Diastereomeric Salt Formation: A racemic base, denoted as (R/S)-Base, is reacted with an enantiomerically pure chiral acid, such as (S)-Tropic Acid. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Base·(S)-Tropic Acid] and [(S)-Base·(S)-Tropic Acid].
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The crystallized diastereomeric salt is isolated, and the optically pure base is recovered by treatment with a suitable base to neutralize the this compound. The this compound resolving agent can also be recovered and potentially recycled.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions, including the choice of solvent, molar ratios, and crystallization temperature, should be determined experimentally for each specific racemic base.
General Protocol for the Resolution of a Racemic Amine
This protocol provides a starting point for the resolution of a generic racemic amine using (S)-Tropic Acid.
Materials:
-
Racemic amine
-
(S)-Tropic Acid (or (R)-Tropic Acid)
-
Selected solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)
-
Aqueous solution of a base (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
In a separate flask, dissolve (S)-Tropic Acid (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the this compound solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. For further crystallization, the flask can be placed in a refrigerator (4 °C) or an ice bath. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals to a constant weight.
Step 2: Liberation of the Enantiomerically Enriched Amine
-
Suspend the crystalline diastereomeric salt in water.
-
Add a sufficient amount of a base solution (e.g., 2 M NaOH) to raise the pH to >10, ensuring the complete dissociation of the salt.
-
Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Step 3: Analysis
-
Determine the yield of the resolved amine.
-
Measure the specific rotation using a polarimeter.
-
Determine the enantiomeric excess (e.e.) by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Recovery of the Second Enantiomer
The mother liquor from the fractional crystallization contains the more soluble diastereomeric salt and, therefore, is enriched in the other enantiomer of the amine. This enantiomer can be recovered by:
-
Evaporating the solvent from the mother liquor.
-
Following the same procedure for the liberation of the amine as described in Step 2 of the general protocol.
-
The resulting amine will be enriched in the opposite enantiomer. Further purification may be required to achieve high enantiomeric purity.
Data Presentation
| Racemic Base | Resolving Agent | Solvent System | Molar Ratio (Base:Acid) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α] |
| Example Amine | (S)-Tropic Acid | Methanol | 1:0.5 | Data | Data | Data |
| Example Amine | (S)-Tropic Acid | Ethanol | 1:1 | Data | Data | Data |
| Example Amine | (S)-Tropic Acid | Acetone | 1:1 | Data | Data | Data |
Visualizations
Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic base using this compound.
Caption: General workflow for chiral resolution.
Logical Relationship of Enantiomer Separation
The following diagram illustrates the logical steps involved in separating enantiomers based on the differential properties of the intermediate diastereomers.
Caption: Logical steps in chiral resolution.
Conclusion
The use of this compound as a chiral resolving agent is a valuable and well-established method for the separation of racemic bases. The success of this technique relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The protocols provided herein offer a general framework for researchers to develop optimized procedures for their specific applications. Careful selection of solvents and crystallization conditions is paramount to achieving high yields and enantiomeric purities.
Application Note: A Validated RP-HPLC Method for the Quantification of Tropic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a key laboratory reagent used in the synthesis of anticholinergic drugs such as atropine and hyoscyamine.[1] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, stability studies, and analysis of related impurities in drug substances and products.[2] This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise determination of this compound. The method is designed to be specific, accurate, and precise, adhering to the validation guidelines of the International Council for Harmonisation (ICH).
Method Summary
The developed analytical method utilizes RP-HPLC with UV detection for the separation and quantification of this compound. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier.[2] The method has been validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure its suitability for routine quality control analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound reference standard (USP grade or equivalent)[3][4]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or HPLC grade)
-
Chemicals: Potassium dihydrogen orthophosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄)
-
Equipment:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Chromatographic Conditions
The following HPLC conditions were established and validated for the quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/Vis Detector |
| Column | Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.01M KH₂PO₄ Buffer (pH adjusted to 2.60 with H₃PO₄) : Acetonitrile (65:35 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 2.60 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 650 mL of the prepared buffer with 350 mL of acetonitrile.
-
Degas the final mobile phase mixture by sonication for 15-20 minutes.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations for the linearity study (e.g., 1, 5, 10, 20, 30, 40, 50 µg/mL).
-
Sample Preparation
The goal of sample preparation is to extract the analyte of interest and remove interferences to protect the HPLC column.[6][7]
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution to check for any interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method was established by analyzing six concentrations of this compound ranging from 1-50 µg/mL. A calibration curve was plotted of peak area versus concentration, and the correlation coefficient (r²) was determined.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by injecting six replicate preparations of a single concentration (e.g., 20 µg/mL) on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD was calculated.
-
-
Accuracy (Recovery): The accuracy was determined by the standard addition method. A known amount of standard this compound was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The effect on the system suitability parameters (e.g., peak area, retention time, tailing factor) was observed.
Data Presentation
The performance characteristics of the validated HPLC method are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Retention Time (min) | ~ 4.5 min | - |
| Specificity | No interference observed | No interference at Rt |
| Linearity Range | 1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.998 |
| Accuracy (% Recovery) | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | 0.85% | %RSD ≤ 2.0% |
| Intermediate (Inter-day) | 1.22% | %RSD ≤ 2.0% |
| LOD | 0.21 µg/mL | - |
| LOQ | 0.68 µg/mL[2] | - |
| Robustness | Method found to be robust | System suitability passes |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification via HPLC.
HPLC Method Validation Parameters
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abap.co.in [abap.co.in]
- 3. This compound - Hengyuan Fine Chemical [hyfinechemical.com]
- 4. This compound [doi.usp.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. organomation.com [organomation.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. cipac.org [cipac.org]
Application of Tropic Acid in the Synthesis of Novel Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a pivotal chiral building block in the synthesis of a variety of pharmaceutical intermediates, most notably those possessing anticholinergic and mydriatic properties.[1][2] This application note provides detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including tropicamide and ipratropium bromide (via atropine). The methodologies presented are compiled from established literature and patents, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Quantitative data is summarized for clarity, and reaction workflows are visualized to facilitate understanding.
Introduction
This compound serves as a crucial starting material for the synthesis of tropane alkaloids and their derivatives, which are of significant medicinal interest.[3] Its unique structure, featuring a phenyl group and a primary alcohol adjacent to a carboxylic acid, allows for versatile chemical modifications, leading to the formation of potent muscarinic receptor antagonists. This document outlines the synthetic routes and detailed experimental procedures for converting this compound into high-value pharmaceutical intermediates.
Synthesis of Tropicamide from this compound
Tropicamide is a muscarinic antagonist used as a mydriatic and cycloplegic agent in ophthalmic examinations.[4] The synthesis involves the activation of this compound, followed by amidation with N-ethyl-N-(pyridin-4-ylmethyl)amine and subsequent deprotection.
Synthetic Workflow
Caption: Synthesis of Tropicamide from this compound.
Experimental Protocol
Step 1: Acetylation of this compound
-
In a 250 mL three-necked flask equipped with a stirrer and a condenser, suspend 20.4 g (0.123 mol) of this compound in 50 mL of toluene.
-
Heat the suspension to 50°C and add 0.3 g (0.003 mol) of triethylamine.
-
Slowly add 19.0 g (0.24 mol) of acetyl chloride dropwise.
-
Maintain the reaction at 50°C for 3 hours.
Step 2: Formation of Acetyltropoyl Chloride
-
To the reaction mixture from Step 1, add 20.5 g (0.17 mol) of thionyl chloride dropwise.
-
Continue the reaction for an additional 5 hours at the same temperature.
-
Concentrate the solution under reduced pressure to a smaller volume.
-
Add 50 mL of fresh toluene and cool to room temperature.
Step 3: Amidation
-
In a separate 500 mL three-necked flask, dissolve 18.2 g (0.134 mol) of N-ethyl-N-(pyridin-4-ylmethyl)amine and 13.7 g (0.136 mol) of triethylamine in 100 mL of toluene.
-
Cool the solution to 0°C.
-
Slowly add the solution of O-acetyltropoyl chloride from Step 2 to this mixture.
-
Allow the reaction to proceed overnight at a temperature between 0-10°C.
Step 4: Deprotection and Purification
-
Wash the reaction mixture five times with 80 mL of saturated brine.
-
To the organic phase, add 27 g (0.23 mol) of 31% hydrochloric acid and heat to 90°C.
-
After reacting overnight, separate the layers.
-
Wash the organic phase sequentially with ammonia water, dilute hydrochloric acid, saturated brine, and purified water.
-
Concentrate the organic phase under reduced pressure at 50°C.
-
Recrystallize the resulting crude product from an ethyl acetate/n-heptane mixture.
-
Wash the filter cake with n-heptane and dry under vacuum to yield tropicamide.
Quantitative Data
| Parameter | Value | Reference |
| Tropicamide Yield | 75.9% | [5] |
| Tropicamide Purity | 98.8% | [5] |
| Melting Point | 96.5 °C | [6] |
| Molecular Weight | 284.35 g/mol | [6] |
Synthesis of Ipratropium Bromide from this compound via Atropine
Ipratropium bromide is a quaternary ammonium anticholinergic agent used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[7] Its synthesis begins with the esterification of this compound with tropine to form atropine, which is then quaternized with isopropyl bromide.[8]
Synthetic Workflow
Caption: Synthesis of Ipratropium Bromide from this compound.
Experimental Protocol
Step 1: Synthesis of Atropine (Fischer-Speier Esterification)
-
A mixture of this compound and tropine is heated in the presence of hydrogen chloride.[8]
-
(Detailed industrial protocol):
-
Suspend this compound in dichloromethane.
-
Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of DMF to form O-acetyltropoyl chloride in situ.
-
In a separate vessel, react tropine with methanesulfonic acid to form tropine methanesulfonate.
-
The acetyltropoyl chloride solution is then reacted with the tropine methanesulfonate.
-
The resulting intermediate is hydrolyzed with a strong acid (e.g., HCl) to yield atropine.
-
Step 2: Synthesis of Ipratropium Bromide (Quaternization)
-
Atropine is treated with isopropyl bromide to yield ipratropium bromide.[8]
-
(Detailed protocol):
-
Dissolve atropine (intermediate from the previous step) in an appropriate solvent such as chloroform or absolute ethanol.
-
Add an excess of methyl bromide (Note: some protocols may use methyl bromide for N-methylation, while others specify isopropyl bromide for N-isopropylation, leading to ipratropium bromide). For ipratropium bromide, isopropyl bromide is used.
-
The reaction mixture is sealed and heated (e.g., to 40-50°C) for several hours (e.g., 8 hours).
-
After the reaction is complete, the solution is concentrated under reduced pressure.
-
The crude product is crystallized from the concentrated solution by cooling.
-
The crystals are filtered and dried under reduced pressure to give ipratropium bromide.[9]
-
Quantitative Data
| Parameter | Value | Reference |
| Atropine Yield | ~90% (from tropanol) | |
| Ipratropium Bromide Yield | 80% - 89.36% | [9] |
| Ipratropium Bromide Purity | 99.05% - 99.8% | [9] |
| Atropine Melting Point | 114-116 °C | |
| Ipratropium Bromide Melting Point | 231 °C | [9] |
Application in the Synthesis of Other Novel Intermediates
This compound and its derivatives are also utilized in the synthesis of other pharmaceutical intermediates. For instance, optically active this compound esters are valuable precursors for producing anticholinergic quaternary compounds used in treating respiratory diseases. The general synthetic strategy involves the acetylation of optically active this compound, conversion to the acid chloride, reaction with an amino alcohol, and subsequent deacetylation.
Conclusion
This compound remains a cornerstone in the synthesis of a range of pharmaceutical intermediates, particularly those with anticholinergic activity. The protocols detailed in this application note provide a foundation for the laboratory-scale synthesis of tropicamide and ipratropium bromide. The versatility of this compound as a chiral synthon ensures its continued importance in the development of novel therapeutic agents. Further research into optimizing reaction conditions and developing more stereoselective synthetic routes will continue to enhance the utility of this valuable intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Tropicamide - Wikipedia [en.wikipedia.org]
- 5. Tropicamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN111978316B - Synthesis method of ipratropium bromide - Google Patents [patents.google.com]
Application Notes and Protocols: Tropic Acid as a Starting Material for Tropane Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the tropane alkaloids, atropine and scopolamine, utilizing tropic acid as a key starting material. The following sections outline the synthetic strategies, experimental procedures, and relevant data to facilitate the replication and adaptation of these methods in a laboratory setting.
Introduction
This compound, 3-hydroxy-2-phenylpropanoic acid, is a fundamental chiral building block in the chemical synthesis of several important tropane alkaloids.[1] These alkaloids, including atropine and scopolamine, are esters of the bicyclic amino alcohol tropine or its derivatives, and they exhibit significant anticholinergic activity, making them valuable in various pharmaceutical applications. Atropine is a racemic mixture of hyoscyamine, while scopolamine is the epoxide of hyoscyamine.[2] This document details the chemical synthesis pathways starting from this compound to yield atropine and subsequently scopolamine, providing comprehensive experimental protocols and quantitative data.
Synthesis of this compound
A reliable supply of this compound is the first critical step. One effective method for its synthesis starts from methyl phenylacetate and involves a condensation reaction with formaldehyde followed by hydrolysis.[3]
Experimental Protocol: Synthesis of this compound from Methyl Phenylacetate[3]
Step 1: Synthesis of Methyl Tropate
-
Under a nitrogen atmosphere, combine sodium bicarbonate (0.17 g, 2 mmol), paraformaldehyde (2.8 g, 0.09 mol), dimethyl sulfoxide (16 mL), and methyl phenylacetate (12 g, 0.08 mol) in a reaction vessel at room temperature.
-
Slowly increase the temperature to 34°C and maintain for 1 hour.
-
Further, increase the temperature to 45-46°C and continue the reaction for 12 hours.
-
Cool the reaction mixture to room temperature and stir for an additional 7 hours.
-
Upon reaction completion, add tartaric acid (0.3 g) and dimethyl sulfoxide (1 mL) and stir for 35 minutes.
-
Remove the solvent under reduced pressure.
-
Collect the crude product by vacuum distillation at 124-126°C/400Pa to obtain colorless, oily methyl tropate.
Step 2: Hydrolysis to this compound
-
Combine methyl tropate (10.5 g, 0.06 mol), methanol (10 mL), and 5% sodium hydroxide solution (42 mL, 0.05 mol).
-
Heat the mixture to 90-100°C and reflux for 1 hour.
-
Cool the solution to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the solution to stand overnight for crystal precipitation.
-
Filter the precipitate and wash the filter cake with ice water.
-
Recrystallize the crude product from water and dry to obtain pure this compound.
Quantitative Data: Synthesis of this compound
| Step | Product | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Tropate | Methyl Phenylacetate, Paraformaldehyde | Sodium Bicarbonate, DMSO | 34, then 45-46 | 1, then 12 | 72.9 |
| 2 | This compound | Methyl Tropate | 5% Sodium Hydroxide, HCl | 90-100 (reflux) | 1 | 93.0 |
Synthesis of Atropine from this compound
A highly efficient, one-pot synthesis of atropine from this compound and tropine has been developed, proceeding through an acetyltropoyl chloride intermediate. This method avoids the isolation of intermediates, making it suitable for larger-scale production.
Experimental Protocol: One-Pot Synthesis of Atropine[4][5]
Step 1: Formation of Acetyltropoyl Chloride
-
In a reaction vessel, suspend this compound (2.0 kg) in dichloromethane (6 L) and stir at 25°C.
-
Add dimethylformamide (DMF, 0.1 eq.) as a catalyst.
-
Slowly add acetyl chloride (1.2 eq.) over at least 30 minutes and stir the mixture at 25°C for 3 hours.
-
Add oxalyl chloride (1.2 eq., 1.84 kg) to the medium over at least 1 hour and continue stirring for 2 hours at 25°C. The resulting solution contains acetyltropoyl chloride.
Step 2: Formation of Tropine Methanesulfonate
-
In a separate reactor, dissolve tropine (2.0 kg) in dichloromethane (6 L).
-
Heat the solution to 35°C.
-
Add methanesulfonic acid (1.0 eq., 1.39 kg) over at least 30 minutes.
-
Stir the mixture for 10 minutes at 35°C to form a solution of tropine methanesulfonate.
Step 3: Coupling and Hydrolysis to Atropine
-
Mix the acetyltropoyl chloride solution with the tropine methanesulfonate solution.
-
Hydrolyze the resulting mixture with 1M hydrochloric acid (approximately 6 parts).
-
Heat the reaction medium to about 35°C and stir for at least 24 hours.
-
After the reaction, allow the layers to separate and discard the organic layer.
-
Wash the aqueous layer with dichloromethane and discard the organic layer.
-
Adjust the pH of the aqueous layer with a base to precipitate crude atropine.
Step 4: Purification of Atropine
-
Collect the crude atropine by filtration and wash with distilled water.
-
For recrystallization, dissolve the crude atropine in dichloromethane and add heptane to induce crystallization.
-
Cool the mixture to 5°C and stir for at least 1 hour.
-
Collect the crystallized atropine by filtration, wash with heptane, and dry under vacuum at 60°C.
Quantitative Data: One-Pot Atropine Synthesis
| Step | Product | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1-3 | Crude Atropine | This compound, Tropine | Acetyl Chloride, Oxalyl Chloride, Methanesulfonic Acid, DCM, HCl | 25, then 35 | ~29 | ~75 |
| 4 | Crystallized Atropine | Crude Atropine | Dichloromethane, Heptane | 60 (drying) | - | ~90 (crystallization) |
| - | Atropine Hemisulfate Hemihydrate | Atropine | - | 20 (drying) | - | ~95 (salt formation) |
Synthesis of Scopolamine from Atropine Intermediate
Scopolamine can be synthesized from an atropine-related intermediate, 6,7-dehydroatropine, through an epoxidation reaction.
Experimental Protocol: Synthesis of Scopolamine[6]
Step 1: Synthesis of 6,7-Dehydroatropine
The synthesis of 6,7-dehydroatropine involves the coupling of a protected this compound with 6,7-dehydrotropine. For this protocol, we will assume the availability of 6,7-dehydroatropine.
Step 2: Epoxidation to Scopolamine
-
Dissolve 6,7-dehydroatropine in an organic solvent such as dimethylformamide (DMF).
-
Add manganese sulfate (MnSO₄) and sodium bicarbonate.
-
Add hydrogen peroxide (H₂O₂) to the mixture to initiate the epoxidation.
-
After the reaction is complete, perform a reductive work-up with sodium hydrogen sulfite (NaHSO₃) in methanol (MeOH).
-
Isolate and purify the resulting scopolamine using standard chromatographic techniques.
Quantitative Data: Scopolamine Synthesis
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) |
| 2 | Scopolamine | 6,7-Dehydroatropine | MnSO₄, H₂O₂, NaHCO₃ | DMF | 25 (46 based on recovered starting material) |
Spectroscopic Data
Atropine
Scopolamine
Visualizations
Caption: Synthetic pathway for this compound.
Caption: One-pot synthesis of Atropine.
Caption: Synthesis of Scopolamine from 6,7-Dehydroatropine.
Caption: Overall experimental workflow.
References
- 1. Scopolamine Hydrobromide Trihydrate(6533-68-2) 1H NMR [m.chemicalbook.com]
- 2. Atropine sulfate(55-48-1) 13C NMR [m.chemicalbook.com]
- 3. Atropine(51-55-8) 1H NMR [m.chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003573) [hmdb.ca]
- 5. Scopolamine hydrobromide(114-49-8) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Analytical Detection of Tropic Acid Impurities
Abstract: This document provides detailed application notes and protocols for the identification and quantification of impurities in Tropic acid, a critical raw material in the synthesis of several pharmaceutical compounds.[1] The methods described herein are intended for researchers, scientists, and drug development professionals engaged in quality control and regulatory compliance. Key analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Introduction
This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a vital laboratory reagent and a precursor in the chemical synthesis of important tropane alkaloids like atropine and hyoscyamine.[1][2] The purity of this compound is paramount as the presence of impurities, even at trace levels, can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3] Impurity profiling—the identification and quantification of these unwanted components—is a mandatory step throughout the drug development and manufacturing process to ensure compliance with regulatory standards.[4]
Impurities in this compound can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the substance, or residual solvents used during manufacturing.[1][3][5] This document outlines robust analytical techniques for the effective detection and control of these impurities.
Potential Impurities in this compound
The impurity profile of this compound is closely linked to its synthesis route. Common synthetic pathways start from materials like phenylacetic acid and formaldehyde or acetophenone.[1] Therefore, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Degradation Products:
-
Athis compound (2-phenylpropenoic acid): Formed via the dehydration of this compound, a common degradation pathway for similar structures.[7]
-
-
Residual Solvents: Volatile organic compounds remaining from the purification process.[3]
Section 1: High-Performance Liquid Chromatography (HPLC)
Application Note 1: RP-HPLC-UV for Quantification of this compound and Related Impurities
High-Performance Liquid Chromatography is the gold standard for impurity analysis in pharmaceutical ingredients due to its high resolution, sensitivity, and robustness.[3] A reversed-phase (RP-HPLC) method using a C18 column is particularly effective for separating this compound from its non-volatile organic impurities, such as unreacted starting materials and degradation products like athis compound.[7] Detection is typically achieved using a UV detector, as the phenyl group in this compound and its related impurities provides strong chromophores. This method is highly suitable for routine quality control, stability studies, and final product release testing.
Protocol 1: HPLC Method for this compound Impurity Profiling
1. Scope: This protocol describes a gradient RP-HPLC method for the separation and quantification of process-related and degradation impurities in this compound bulk material.
2. Materials and Reagents:
-
This compound reference standard and sample
-
Athis compound and Phenylacetic acid reference standards
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade or Milli-Q)
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 215 nm |
| Injection Vol. | 10 µL |
| Run Time | 35 minutes |
5. Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Solution (1.0 mg/mL): Accurately weigh and dissolve this compound reference standard in the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations (e.g., 0.1 mg/mL) of athis compound and phenylacetic acid in the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the this compound sample in the diluent.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the impurity stock solution to determine the retention times of known impurities.
-
Inject the standard solution in replicate (n=5) to check system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify impurity peaks in the sample chromatogram by comparing their retention times with those from the impurity stock solution.
-
Calculate the concentration of each impurity using the principle of external standards or area percent normalization, assuming a relative response factor of 1.0 if not experimentally determined.
Section 2: Gas Chromatography (GC)
Application Note 2: GC-FID/MS for Volatile Impurities and Residual Solvents
Gas Chromatography is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents that may be present from the manufacturing process.[4][8] Static headspace sampling coupled with GC is a powerful technique that allows for the analysis of solvents without dissolving the this compound sample, thereby avoiding potential matrix interference. A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents, while a Mass Spectrometer (MS) can be used for definitive identification.
Protocol 2: Headspace GC Method for Residual Solvents
1. Scope: This protocol details a static headspace gas chromatography (HS-GC) method for the identification and quantification of residual solvents in this compound.
2. Materials and Reagents:
-
This compound sample
-
Reference standards for expected solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), suitable for headspace analysis.
3. Instrumentation:
-
GC system with a headspace autosampler, split/splitless injector, and FID.
-
Capillary column suitable for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
4. GC and Headspace Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 230 °C |
| Detector Temp. | 250 °C (FID) |
| Split Ratio | 10:1 |
| Headspace Vial Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Incubation Time | 15 minutes |
5. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the expected residual solvents in DMSO. Create a series of calibration standards by diluting the stock solution in DMSO in headspace vials.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.
6. Procedure:
-
Load the prepared standard and sample vials into the headspace autosampler.
-
Run the sequence, starting with the calibration standards to generate a calibration curve for each solvent.
-
Analyze the sample vials.
-
Quantify the amount of each residual solvent in the sample by comparing its peak area to the corresponding calibration curve.
Section 3: Capillary Electrophoresis (CE)
Application Note 3: CZE for the Analysis of Acidic Impurities
Capillary Electrophoresis, specifically Capillary Zone Electrophoresis (CZE), is a highly efficient separation technique ideal for charged molecules like organic acids.[9][10] It offers advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency.[11] CZE separates analytes based on their charge-to-mass ratio in a buffer-filled capillary under an electric field. This makes it an excellent orthogonal technique to HPLC for confirming purity or analyzing acidic impurities that may be difficult to resolve chromatographically.
Protocol 3: Capillary Zone Electrophoresis (CZE) Method
1. Scope: This protocol provides a CZE method for the separation of this compound from potential acidic impurities.
2. Materials and Reagents:
-
This compound reference standard and sample
-
Sodium tetraborate
-
Boric acid
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for capillary conditioning)
-
Water (deionized, 18 MΩ·cm)
3. Instrumentation:
-
Capillary Electrophoresis system with a DAD detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
4. Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 60.2 cm (50 cm to detector) |
| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |
| Voltage | 25 kV (positive polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Detection | UV at 200 nm |
| Capillary Conditioning | Rinse with 0.1 M HCl (2 min), Water (2 min), 0.1 M NaOH (2 min), Water (2 min), and Background Electrolyte (5 min) before first run. Pre-condition with Background Electrolyte for 2 min between runs. |
5. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 25 mM solution of sodium tetraborate and adjust the pH to 9.2 with boric acid or sodium hydroxide. Filter through a 0.22 µm filter.
-
Sample and Standard Solutions (0.5 mg/mL): Dissolve this compound sample and standard separately in the BGE.
6. Procedure:
-
Condition the capillary as described above.
-
Inject and run the BGE as a blank.
-
Inject and run the standard solution to determine the migration time of this compound.
-
Inject and run the sample solution.
-
Compare the electropherogram of the sample to the blank and standard to identify impurity peaks. Quantification can be performed using area percent normalization.
Section 4: Summary of Quantitative Data
The performance of each analytical method is critical for its intended purpose. The following table summarizes typical validation parameters for the techniques described.
| Analytical Method | Analyte Type | Linearity (r²) | Typical LOD | Typical LOQ | Recovery (%) |
| RP-HPLC-UV | Organic Impurities | > 0.999 | 0.01% | 0.03% | 98 - 102 |
| HS-GC-FID | Residual Solvents | > 0.998 | 1-10 ppm | 3-30 ppm | 95 - 105 |
| CZE-UV | Acidic Impurities | > 0.999 | 0.02% | 0.06% | 97 - 103 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are expressed as a percentage relative to a 1 mg/mL this compound concentration or as parts-per-million for solvents. Actual values must be determined experimentally during method validation.
Section 5: Visualization of Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 552-63-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. usp.org [usp.org]
Troubleshooting & Optimization
Troubleshooting low yield in the chemical synthesis of Tropic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of Tropic acid, specifically addressing issues that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic routes for this compound start from either phenylacetic acid or acetophenone. The route from phenylacetic acid often involves an Ivanov reaction with formaldehyde, where a Grignard reagent is used to form a dianion that then reacts with formaldehyde.[1][2] Another common method involves the condensation of methyl phenylacetate with ethyl formate, followed by reduction and hydrolysis.[3] The synthesis from acetophenone is also a well-established method.
Q2: What is a typical yield for this compound synthesis?
A2: Yields for this compound synthesis can vary significantly depending on the chosen route and optimization of reaction conditions. Reported yields can range from approximately 56% for methods involving the condensation of methyl phenylacetate and ethyl formate followed by hydrolysis[3], to over 90% for the hydrolysis of methyl tropate.[3] The Ivanov reaction using sodium phenylacetate has been reported to yield crude this compound at around 65.5%, which can be purified to a final yield of about 59.5%.[4]
Q3: What are the main challenges that lead to low yields in this compound synthesis?
A3: Low yields in this compound synthesis can stem from several factors, including:
-
Incomplete reaction: The reaction may not go to completion due to suboptimal reaction conditions.
-
Side reactions: Formation of byproducts, such as athis compound through dehydration, is a common issue.
-
Difficulties in purification: this compound can be challenging to purify, and product loss can occur during recrystallization or other purification steps.
-
Reagent deactivation: In methods like the Ivanov reaction, the Grignard reagent is highly sensitive to moisture and can be deactivated, leading to a failed or low-yield reaction.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation in the Ivanov Reaction (from Phenylacetic Acid)
Q: I am attempting to synthesize this compound from phenylacetic acid using a Grignard reagent and formaldehyde (Ivanov reaction), but I am getting a very low yield or no product at all. What could be the problem?
A: The Ivanov reaction is highly sensitive to reaction conditions. Here are the most common causes for low or no product formation and how to troubleshoot them:
-
Moisture Contamination: Grignard reagents are extremely reactive towards protic sources, especially water. Any moisture in your glassware, solvents, or reagents will quench the Grignard reagent, preventing the reaction from proceeding.[5]
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and ensure your starting materials are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Failure of Grignard Reagent Formation: The reaction between magnesium metal and the alkyl halide to form the Grignard reagent may not have initiated.
-
Solution:
-
Activate the magnesium turnings by gently crushing them or by adding a small crystal of iodine.[6]
-
A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.
-
Gentle heating may be required to start the reaction, but be cautious as the reaction can become exothermic.
-
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of phenylacetic acid to the Grignard reagent can lead to poor yields. The Grignard reagent acts as a base to deprotonate the phenylacetic acid twice to form the dianion.
-
Solution: Use at least two equivalents of the Grignard reagent per equivalent of phenylacetic acid.
-
-
Inefficient Reaction with Formaldehyde: The reaction between the Ivanov reagent and formaldehyde can be inefficient.
-
Solution: Use a source of dry formaldehyde gas, often generated by heating paraformaldehyde. Ensure the formaldehyde is introduced efficiently into the reaction mixture with good stirring. Using a large excess of formaldehyde can also drive the reaction forward.[4]
-
Issue 2: Formation of Athis compound as a Major Byproduct
Q: My final product is a mixture of this compound and a significant amount of an impurity which I suspect is athis compound. How can I prevent its formation and remove it?
A: The formation of athis compound, the dehydration product of this compound, is a common side reaction, especially under acidic conditions or at elevated temperatures.
-
Prevention:
-
Control Temperature: Avoid excessive heating during the reaction and work-up steps.
-
Neutralize Carefully: During the work-up, neutralize the reaction mixture carefully. Strong acidic conditions can promote the elimination of water from this compound to form athis compound.
-
-
Removal:
-
Recrystallization: Athis compound and this compound have different solubilities in various solvents. Careful selection of a recrystallization solvent can help in separating the two compounds. Benzene has been reported as a suitable solvent for the recrystallization of this compound.[4]
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate this compound from athis compound.
-
Data Presentation
Table 1: Comparison of Reported Yields for Different this compound Synthesis Methods
| Starting Material | Method | Reagents | Reported Yield | Reference |
| Phenylacetic acid | Ivanov Reaction | Isopropyl magnesium chloride, Formaldehyde | ~60% | [1][4] |
| Methyl phenylacetate | Condensation, Reduction, and Hydrolysis | Ethyl formate, Sodium ethoxide, KBH4, NaOH | ~56% (overall) | [3] |
| Methyl tropate | Hydrolysis | Sodium hydroxide, Methanol | 93% | [3] |
| Acetophenone | Multi-step synthesis | (Details of specific reagents vary) | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Ivanov Reaction[5]
-
Preparation of the Ivanov Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Under an inert atmosphere, add a solution of isopropyl chloride in anhydrous diethyl ether to initiate the Grignard reaction. Once the reaction starts, add a solution of sodium phenylacetate in anhydrous diethyl ether.
-
Reaction with Formaldehyde: Cool the reaction mixture in an ice bath. Introduce dry formaldehyde gas, generated by heating paraformaldehyde, into the stirred reaction mixture over a period of 2-3 hours.
-
Work-up and Isolation: After the addition of formaldehyde is complete, slowly add water to quench the reaction, followed by dilute acid. Separate the ether layer and extract the aqueous layer with ether.
-
Purification: Combine the ether extracts and wash with a sodium carbonate solution. Acidify the aqueous carbonate layer and extract the this compound with ether. Dry the ether extract over magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude this compound from benzene to obtain the pure product.[4]
Protocol 2: Synthesis of this compound from Methyl Phenylacetate[3]
-
Synthesis of Methyl Tropate: In a reaction vessel under a nitrogen atmosphere, mix sodium bicarbonate, polyoxymethylene, dimethyl sulfoxide, and methyl phenylacetate. Slowly raise the temperature to 34°C for 1 hour, and then to 45-46°C for 12 hours. After cooling, continue stirring for 7 hours. Add tartaric acid and dimethyl sulfoxide and stir for 35 minutes. Evaporate the solvent under reduced pressure and collect the product by vacuum distillation to obtain methyl tropate.[3]
-
Hydrolysis to this compound: Heat a mixture of methyl tropate, methanol, and 5% sodium hydroxide solution at 90-100°C for 1 hour. Cool the mixture to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid. Allow the solution to stand overnight for crystallization to occur.[3]
-
Isolation and Purification: Filter the precipitated crystals, wash with ice water, and recrystallize from water to obtain pure this compound.[3]
Visualizations
References
Strategies to minimize side-product formation in Tropic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during Tropic acid synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to minimize the formation of unwanted side-products, primarily athis compound.
Issue 1: Significant formation of athis compound as a side-product.
-
Question: My final product contains a high percentage of athis compound. What are the primary causes, and how can I minimize its formation?
-
Answer: Athis compound is the most common side-product in this compound synthesis, formed via dehydration of the final product. The formation of this impurity is primarily influenced by high temperatures and the presence of strong acids or bases.
Strategies to Minimize Athis compound Formation:
-
Temperature Control: Maintain the reaction temperature as low as feasible. For reactions that require heating, such as the hydrolysis of methyl tropate, use the lowest effective temperature and minimize the reaction time. Where possible, conducting reactions at room temperature can significantly reduce the rate of dehydration.[1]
-
pH Management: During workup and purification steps, avoid strongly acidic or basic conditions.
-
When hydrolyzing an ester precursor (e.g., methyl tropate), carefully neutralize the reaction mixture to a slightly acidic or neutral pH before extraction. Use of a milder base for saponification, followed by careful acidification, is recommended.
-
During acidification of the reaction mixture to precipitate this compound, add the acid slowly and avoid a large excess, which can catalyze dehydration.
-
-
Prompt Workup: Process the reaction mixture promptly after completion. Prolonged exposure of this compound to the reaction conditions, especially at elevated temperatures, can increase the formation of athis compound.
-
Issue 2: Low overall yield of this compound.
-
Question: I am experiencing a low yield of this compound. What are the potential reasons, and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from incomplete reactions, side-product formation, or losses during workup and purification.
Troubleshooting Steps for Low Yield:
-
Reagent Quality and Stoichiometry:
-
Ensure all reagents, especially the Grignard reagent in the Ivanov reaction, are of high quality and anhydrous. Moisture can quench the Grignard reagent, reducing the yield.
-
Use an appropriate stoichiometry of reagents. In the Ivanov reaction, a molar excess of the Grignard reagent and formaldehyde is often used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Ivanov Reaction: Ensure the formation of the dianion of phenylacetic acid is complete before the addition of formaldehyde. This can be influenced by the choice of Grignard reagent and reaction time.
-
Condensation of Methyl Phenylacetate: The reaction with formaldehyde is often base-catalyzed. Ensure the base is sufficiently strong and used in the correct amount to promote the reaction without causing significant side reactions.
-
-
Workup and Extraction:
-
This compound has some solubility in water. Ensure thorough extraction from the aqueous phase using an appropriate organic solvent (e.g., diethyl ether). Multiple extractions are recommended.
-
When purifying by recrystallization, choose a suitable solvent (e.g., benzene or water) and cool the solution slowly to maximize crystal formation and recovery.[2]
-
-
Issue 3: Difficulty in purifying this compound from athis compound.
-
Question: How can I effectively separate this compound from the athis compound side-product?
-
Answer: The separation of this compound from athis compound can be challenging due to their similar structures. However, differences in their physical properties can be exploited.
Purification Strategies:
-
Recrystallization: Fractional crystallization can be an effective method. This compound is typically less soluble than athis compound in certain solvents. Recrystallization from hot water or benzene has been reported to be effective.[2] Multiple recrystallization steps may be necessary to achieve high purity.
-
Partition Chromatography: This technique separates compounds based on their differential partitioning between two immiscible liquid phases. A method using a chloroform-water system on a silicic acid support has been described for the separation of Tropic and atropic acids.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most frequently cited methods for this compound synthesis are:
-
The Ivanov Reaction: This involves the reaction of the dianion of phenylacetic acid (formed using a Grignard reagent like isopropyl magnesium chloride) with formaldehyde.[3]
-
Condensation and Hydrolysis: This route starts with the condensation of an ester of phenylacetic acid (e.g., methyl phenylacetate) with formaldehyde, followed by hydrolysis of the resulting ester (methyl tropate) to yield this compound.
Q2: What is the mechanism of athis compound formation?
A2: Athis compound is formed from this compound through an acid or base-catalyzed dehydration (elimination of a water molecule). The hydroxyl group on the beta-carbon is protonated under acidic conditions or deprotonated at the alpha-carbon under basic conditions, followed by the elimination of water to form a double bond between the alpha and beta carbons. Strong heating can also promote this dehydration.
Q3: Are there any other significant side-products to be aware of?
A3: While athis compound is the primary side-product, other impurities can arise depending on the specific synthetic route and reaction conditions. In syntheses starting from esters of phenylacetic acid, incomplete hydrolysis can leave residual ester in the final product. In the Ivanov reaction, side reactions of the Grignard reagent can lead to other byproducts. However, these are generally less prevalent than athis compound.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Common Side-Products | Reported Yield |
| Ivanov Reaction | Phenylacetic acid, Formaldehyde | Isopropyl magnesium chloride (Grignard reagent) | Athis compound | 59.5% (recrystallized)[2] |
| Condensation & Hydrolysis | Methyl phenylacetate, Polyoxymethylene | Sodium bicarbonate | Athis compound, residual methyl tropate | 93.0% (from methyl tropate) |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Ivanov Reaction
This protocol is adapted from the procedure described by Blicke, et al.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Isopropyl chloride
-
Sodium phenylacetate (finely powdered and dried)
-
Paraformaldehyde (depolymerized)
-
Sulfuric acid (dilute)
-
Sodium carbonate solution
-
Sodium sulfate (anhydrous)
-
Benzene (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, activate magnesium turnings.
-
Add dry diethyl ether and a small amount of isopropyl chloride to initiate the Grignard reaction.
-
Once the reaction begins, add finely powdered sodium phenylacetate suspended in dry ether.
-
Add a solution of isopropyl chloride in dry ether dropwise to maintain a gentle reflux. Continue stirring and refluxing until gas evolution ceases.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Introduce gaseous formaldehyde (from the depolymerization of paraformaldehyde by heating) into the reaction mixture over a period of 2.5-3 hours while maintaining the temperature at 0°C.
-
After the addition of formaldehyde is complete, slowly add water to hydrolyze the reaction mixture, followed by dilute sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with additional ether.
-
Combine the ether extracts and wash with a sodium carbonate solution to extract the this compound as its sodium salt.
-
Acidify the sodium carbonate solution with dilute acid to precipitate the crude this compound.
-
Extract the this compound into ether, dry the ether layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude this compound from benzene to obtain the pure product.
Protocol 2: Synthesis of this compound from Methyl Phenylacetate
This protocol involves the condensation of methyl phenylacetate with formaldehyde followed by hydrolysis.
Part A: Synthesis of Methyl Tropate
Materials:
-
Methyl phenylacetate
-
Polyoxymethylene
-
Sodium bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Tartaric acid
Procedure:
-
Under a nitrogen atmosphere, mix sodium bicarbonate, polyoxymethylene, DMSO, and methyl phenylacetate at room temperature.
-
Slowly increase the temperature to 34°C and maintain for 1 hour.
-
Further, increase the temperature to 45-46°C and continue the reaction for 12 hours.
-
Cool the reaction to room temperature and continue stirring for 7 hours.
-
Add tartaric acid and a small amount of DMSO and stir for 35 minutes.
-
Evaporate the solvent under reduced pressure and collect the product by vacuum distillation.
Part B: Hydrolysis to this compound
Materials:
-
Methyl tropate
-
Methanol
-
5% Sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Mix methyl tropate, methanol, and 5% sodium hydroxide solution.
-
Heat the mixture to reflux (90-100°C) for 1 hour.
-
Cool the solution to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the solution to stand overnight for crystal precipitation.
-
Filter the precipitated this compound, wash with ice water, and recrystallize from water to obtain the pure product.
Visualizations
Caption: Overview of two common synthetic pathways to this compound.
Caption: Troubleshooting logic for minimizing athis compound formation.
References
Challenges in the purification of Tropic acid from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of Tropic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Depending on the synthetic route, common impurities can include unreacted starting materials (e.g., methyl phenylacetate), reagents, and byproducts from side reactions.[1][2] A significant and often problematic impurity is athis compound, which forms through the dehydration of this compound, particularly under acidic conditions or at elevated temperatures.[3] If this compound is produced via hydrolysis of atropine, impurities like tropine, apoatropine, and other related alkaloids may also be present.[4][5] Residual solvents from the reaction and workup, such as dimethylformamide (DMF) or ethers, are also common.[1][6]
Q2: What is the expected melting point of pure this compound and how does it indicate purity?
A2: Pure, racemic (dl)-Tropic acid has a melting point in the range of 116-118°C.[1] A melting point that is depressed (lower than 116°C) and/or has a broad range is a common indicator of the presence of impurities. For instance, crude this compound might melt at a lower temperature, such as 111°C, before recrystallization.[2]
Q3: Which purification methods are most effective for this compound?
A3: The most common and effective methods for purifying this compound are:
-
Recrystallization: This is a highly effective method for removing most impurities. Water and benzene have been successfully used as recrystallization solvents.[1][2]
-
Liquid-Liquid Extraction (Acid-Base Extraction): This technique is excellent for separating the acidic this compound from any neutral organic impurities. The crude mixture is dissolved in an organic solvent (like ether), and this compound is extracted into an aqueous basic solution (e.g., sodium carbonate). After separating the layers, the aqueous layer is acidified to precipitate the purified this compound.[2][7]
-
Column Chromatography: While not always necessary for routine purification, column chromatography can be used to separate this compound from closely related impurities like athis compound, often using a silica gel stationary phase and a solvent system like petroleum ether:ethyl acetate.[8]
Q4: How can I specifically remove athis compound from my this compound sample?
A4: Athis compound is a common dehydration byproduct. Since its polarity is different from this compound, column chromatography is an effective method for its removal.[8] Additionally, careful control of pH and temperature during the workup and purification process can minimize its formation. Avoid strongly acidic conditions and high temperatures.
Q5: What are the best practices for the liquid-liquid extraction of this compound?
A5: For a successful extraction, dissolve the crude reaction mixture in an immiscible organic solvent like diethyl ether. Use an aqueous solution of a weak base, such as sodium carbonate, to extract the this compound into the aqueous layer, leaving neutral impurities behind.[2] After separating the layers, the aqueous phase should be washed with fresh ether to remove any remaining neutral contaminants. Subsequently, the aqueous layer is carefully acidified with an acid like HCl to precipitate the this compound, which can then be collected by filtration or extracted back into an organic solvent.[2][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low and/or broad melting point of the purified product. | Presence of impurities such as residual starting materials, solvents, or byproducts like athis compound. | Perform another recrystallization. If the melting point does not improve, analyze the sample by HPLC or NMR to identify the impurity.[5][10] If athis compound is present, consider purification by column chromatography.[8] |
| The crude product is an oil and fails to crystallize. | High concentration of impurities preventing the crystal lattice from forming. Residual solvent (e.g., DMF) may be present.[6] | Purify the oil using liquid-liquid (acid-base) extraction to remove neutral impurities.[2] Following extraction and solvent removal, attempt crystallization again, possibly by scratching the flask or seeding with a pure crystal. If it remains an oil, column chromatography may be necessary. |
| Low yield after purification. | Product loss during multiple extraction or filtration steps. Incomplete precipitation during pH adjustment. Adsorption onto drying agents or filtration media. | During liquid-liquid extraction, ensure complete phase separation and re-extract the aqueous layer multiple times to maximize recovery.[11] When precipitating the product by acidification, cool the solution in an ice bath to minimize solubility and ensure the pH is optimal for precipitation (pH 3-4).[1] Minimize the amount of drying agent used and rinse it with fresh solvent to recover any adsorbed product.[7] |
| An emulsion forms during liquid-liquid extraction. | The organic and aqueous layers are not separating cleanly, often due to the presence of surfactants or fine particulates. | Add a saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Gentle swirling of the funnel, rather than vigorous shaking, can also prevent emulsion formation.[11] |
| HPLC analysis shows a persistent impurity peak close to the this compound peak. | The impurity may be a structurally similar compound, such as athis compound or a regioisomer, which is difficult to separate by crystallization alone.[3] | Optimize the HPLC method to achieve baseline separation.[12] For removal, employ column chromatography with a carefully selected eluent system determined by TLC analysis.[8][13] |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
This protocol is designed to separate acidic this compound from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium carbonate solution. Stopper the funnel and shake gently, periodically venting to release any pressure.[2]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add a fresh portion of the sodium carbonate solution to the ether layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction of the this compound.
-
Washing: Wash the combined aqueous extracts with a small portion of diethyl ether to remove any entrained neutral impurities. Discard the ether wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 3 and 4.[1] A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid (the filter cake) with a small amount of ice-cold water to remove any inorganic salts.[1] Allow the product to air-dry or dry it in a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Recrystallization
This protocol is suitable for purifying solid this compound obtained after initial workup or extraction.
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and test its solubility in different solvents (e.g., water, benzene, or a mixture). The ideal solvent will dissolve the this compound when hot but not when cold. Water is a commonly used solvent.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals to obtain the pure this compound. The melting point should be checked to confirm purity (expected: 116-118°C).[1]
Visualized Workflows and Logic
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for an impure this compound sample.
References
- 1. Page loading... [guidechem.com]
- 2. US2716650A - Preparation of this compound and related - Google Patents [patents.google.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Athis compound synthesis - chemicalbook [chemicalbook.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
Preventing the degradation of Tropic acid during storage and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tropic acid during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, with the IUPAC name 3-hydroxy-2-phenylpropanoic acid, is a key laboratory reagent and an important intermediate in the synthesis of pharmaceuticals like atropine and hyoscyamine.[1] Its stability is crucial as degradation can lead to the formation of impurities, which can affect the quality, safety, and efficacy of the final drug product. Understanding its degradation profile is essential for developing stable formulations and accurate analytical methods.
Q2: What are the main degradation pathways for this compound?
A2: Based on its chemical structure (a β-hydroxy carboxylic acid) and its relation to atropine degradation, this compound is susceptible to two primary degradation pathways:
-
Dehydration: Elimination of a water molecule from the 3-hydroxy group and the adjacent hydrogen can lead to the formation of athis compound.
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which can lead to the formation of other degradation products.
Further degradation can occur under harsh conditions, leading to the breakdown of the phenylpropanoic acid backbone.
Q3: How should I store this compound to minimize degradation?
A3: For solid this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.[2] For solutions, especially aqueous solutions, storage at low temperatures (e.g., 2-8°C) and protection from light are advisable to slow down potential degradation reactions. The pH of the solution can also significantly impact stability; acidic conditions may favor dehydration.
Q4: What are the common challenges in the HPLC analysis of this compound?
A4: Common issues encountered during the HPLC analysis of this compound include:
-
Peak Tailing: As an acidic compound, this compound can interact with residual silanol groups on silica-based C18 columns, leading to asymmetric peak shapes.[3][4]
-
Poor Resolution: In the analysis of related substances, achieving baseline separation between this compound and its parent compounds (like atropine) or its own degradation products can be challenging.
-
Retention Time Drift: Inconsistent mobile phase preparation, fluctuating column temperature, or inadequate column equilibration can cause shifts in retention time.
Troubleshooting Guides
Troubleshooting Poor Peak Shape (Peak Tailing) in this compound HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Tailing peak for this compound | Secondary Silanol Interactions: The acidic nature of this compound can lead to interactions with active sites on the HPLC column packing material.[3][4] | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of silanol groups and reduce peak tailing. Ensure the pH is well below the pKa of this compound (approximately 3.5).2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of available silanol groups.3. Add an Ionic Modifier: Incorporate a small amount of a competing acid, like trifluoroacetic acid (TFA) at 0.1%, into the mobile phase. |
| Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[5] | 1. Dilute the Sample: Reduce the concentration of the sample and re-inject.2. Decrease Injection Volume: Lower the volume of the sample injected onto the column. | |
| Column Contamination or Void: Accumulation of particulates on the column frit or a void in the packing material can distort peak shape.[5] | 1. Back-flush the Column: Reverse the column direction and flush with a strong solvent.2. Use a Guard Column: A guard column can protect the analytical column from contaminants.3. Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement. |
Troubleshooting Unexpected this compound Degradation in Samples
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of unknown peaks or a decrease in this compound peak area over time in prepared samples. | Sample Solvent Instability: The pH or nature of the solvent used to dissolve the sample may be promoting degradation. | 1. Use a Buffered Diluent: Prepare samples in a buffer at a pH where this compound is more stable (e.g., slightly acidic).2. Analyze Samples Immediately: If stability in the sample solvent is poor, analyze the samples as soon as possible after preparation.3. Store Samples Appropriately: If immediate analysis is not possible, store prepared samples at a low temperature (e.g., 2-8°C) and protected from light. |
| Contamination: Contaminants in the sample or solvent (e.g., metal ions) can catalyze degradation. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are of HPLC grade or higher.2. Filter Samples: Filter all samples through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter. | |
| Light Exposure: Photodegradation can occur, especially for solutions stored in clear vials. | 1. Use Amber Vials: Store and handle samples in amber or light-protecting vials.2. Minimize Light Exposure: Keep samples covered or in a dark environment as much as possible. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2 hours). Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48 hours). Also, expose a solution of this compound to the same temperature.
-
Photolytic Degradation: Expose a solution of this compound to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound.
-
Ensure the peak purity of the this compound peak in the presence of its degradants to confirm the stability-indicating nature of the method.
Table of Forced Degradation Conditions and Expected Pathways
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2-8 hours | Dehydration to Athis compound |
| Base Hydrolysis | 0.1 M NaOH at RT | 30 min - 2 hours | Potential for various rearrangements and decomposition |
| Oxidation | 3% H₂O₂ at RT | 2-8 hours | Oxidation of the secondary alcohol group |
| Thermal | 80°C (Dry Heat) | 24-48 hours | Dehydration and other decomposition |
| Photolytic | ICH Q1B Conditions | Varies | Photochemical degradation |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxy-2-phenyl-propionic acid(529-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
Overcoming poor solubility of Tropic acid in specific reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of tropic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in common solvents?
A1: this compound is a white crystalline solid with limited solubility in water but is generally soluble in several organic solvents.[1][2][3][4] See the table below for a summary of its solubility in various common solvents.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: As a carboxylic acid with a pKa of approximately 3.53, the solubility of this compound in water is highly dependent on pH.[5] At pH values below its pKa, it exists predominantly in its less soluble neutral form. As the pH increases above the pKa, it deprotonates to form the more soluble tropate anion, significantly increasing its aqueous solubility.
Q3: Can salt formation be used to improve the solubility of this compound?
A3: Yes, forming a salt of this compound is an effective strategy to enhance its aqueous solubility. By reacting this compound with a base, such as sodium hydroxide or sodium carbonate, the corresponding salt (e.g., sodium tropate) can be formed, which is significantly more soluble in water than the free acid.[2][6]
Q4: What are cosolvents and how can they help with this compound solubility?
A4: Cosolvents are organic solvents that are miscible with the primary solvent and can be used to increase the solubility of a solute. For reactions involving this compound in non-polar organic solvents where it has poor solubility, adding a polar cosolvent in which this compound is more soluble can improve its overall solubility in the reaction mixture.
Q5: Are there any specific solvent systems recommended for reactions with this compound?
A5: The choice of solvent system is highly dependent on the specific reaction. However, for reactions where the limited solubility of this compound is a concern, using a mixture of solvents can be beneficial. For instance, in esterification reactions, using an excess of the alcohol reactant can also serve as a cosolvent. In other cases, a mixture of a non-polar solvent with a more polar one, like ethanol or methanol, can be effective. For some in-vitro applications, formulations with DMSO, PEG300, and Tween-80 have been used.[7]
Troubleshooting Guide
This guide addresses common issues encountered due to the poor solubility of this compound during experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of the reaction mixture. | The solvent or solvent mixture does not provide adequate solubility at the reaction temperature. | 1. Increase Temperature: Gently heat the reaction mixture, if the reaction conditions permit, as solubility often increases with temperature. 2. Add a Cosolvent: Introduce a small amount of a polar solvent in which this compound is highly soluble (e.g., methanol, ethanol). 3. Change the Solvent System: If possible, switch to a solvent or solvent mixture with better solvating power for this compound. |
| Low reaction yield or incomplete reaction. | Poor solubility of this compound is limiting its availability to react with other reagents. | 1. Convert to a Salt: If the reaction is compatible with basic conditions, convert this compound to its more soluble sodium or potassium salt before the reaction. 2. Use a Phase Transfer Catalyst: For reactions in biphasic systems, a phase transfer catalyst can help transport the tropate anion to the organic phase for reaction.[8][9] 3. Improve Agitation: Ensure vigorous stirring to maximize the dissolution of the suspended this compound. |
| Difficulty in purifying the product due to co-precipitation of unreacted this compound. | This compound crashes out during workup or purification. | 1. pH Adjustment during Workup: During aqueous workup, adjust the pH to be basic (e.g., using a sodium bicarbonate solution) to dissolve the unreacted this compound as its salt, allowing for separation from the desired product. The this compound can be recovered by subsequent acidification of the aqueous layer.[2] 2. Solvent Selection for Crystallization: Choose a recrystallization solvent in which the product is sparingly soluble at low temperatures, but this compound is either very soluble or very insoluble, to allow for efficient separation. |
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in various solvents.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Water | 2.0 | 20 | [3][4][10][11] |
| Methanol | 10.0 | Not Specified | [3][4][12] |
| Ethanol | Soluble | Not Specified | [3][4] |
| Diethyl Ether | Soluble | Not Specified | [3][4] |
| Acetone | Soluble | Not Specified | [13] |
| DMSO | 20.0 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Preparation of Sodium Tropate to Enhance Aqueous Solubility
This protocol describes the preparation of the sodium salt of this compound for use in aqueous reaction media.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Water (distilled or deionized)
-
pH meter or pH paper
Procedure:
-
Suspend the desired amount of this compound in water.
-
Slowly add a 1 M solution of NaOH or a saturated solution of Na₂CO₃ dropwise while stirring vigorously.
-
Monitor the pH of the solution. Continue adding the base until all the this compound has dissolved and the pH is neutral to slightly basic (pH 7.0-8.0).
-
The resulting clear solution contains sodium tropate and can be used directly in the subsequent reaction.
Protocol 2: General Procedure for Esterification of this compound with Ethanol
This protocol provides a general method for the Fischer esterification of this compound, a reaction that can be hampered by its solubility.
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Dean-Stark apparatus (optional)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound in a sufficient amount of absolute ethanol. An excess of ethanol will act as both a reactant and a cosolvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of this compound).
-
If available, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl tropate.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US2716650A - Preparation of this compound and related - Google Patents [patents.google.com]
- 3. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]
- 4. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. 529-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 10. DL-Tropic acid for synthesis 529-64-6 [sigmaaldrich.cn]
- 11. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]
- 12. DL-TROPIC ACID CAS#: 28845-94-5 [m.chemicalbook.com]
- 13. usbio.net [usbio.net]
Method development for removing impurities from synthetic Tropic acid
Welcome to the technical support center for the purification of synthetic Tropic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from synthetically prepared this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: The most common impurities depend on the synthetic route employed. However, two frequently encountered impurities are:
-
Athis compound: This is a dehydration product of this compound and a common impurity, especially if the reaction or workup conditions involve high temperatures or strong acids.[1]
-
Phenylacetic acid: This is often a starting material or a precursor in many synthetic pathways to this compound, and unreacted starting material can carry through to the final product.[2][3][4]
Other potential impurities can include residual solvents, reagents from the synthesis, and other side-products specific to the chosen synthetic method.
Q2: What is the initial step I should take to purify my crude this compound?
A2: A simple and often effective initial purification step is recrystallization . This compound is a crystalline solid, and recrystallization can significantly improve its purity by removing most of the soluble and insoluble impurities.[5] A common method involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.
Q3: My this compound fails to crystallize during recrystallization. What should I do?
A3: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Seeding the solution with a tiny crystal of pure this compound, if available, can also be very effective.
-
Solvent issues: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of this compound. Alternatively, the chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6][7] You may need to screen different solvents.
-
Presence of oily impurities: If your product "oils out" instead of crystallizing, this is often due to the presence of impurities that lower the melting point. In this case, consider a different purification technique like column chromatography before attempting recrystallization again.
Q4: How can I remove Athis compound from my this compound sample?
A4: Partition chromatography has been shown to be a rapid and convenient method for separating this compound from Athis compound. This technique exploits the difference in partition coefficients between the two acids in an immiscible solvent system, such as water and chloroform, with a solid support like silicic acid.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for determining the purity of this compound and quantifying impurities.[8][9] Specifically, a reversed-phase HPLC method can separate this compound from related impurities like Athis compound.[10] Other techniques like Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity during the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Evaporate some of the solvent from the filtrate and cool again to recover more product. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.[7] |
| The solution was cooled too quickly. | Rapid cooling can lead to the formation of small, impure crystals and lower recovery. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| The product is significantly soluble in the cold solvent. | The chosen solvent may not be optimal. Screen for a solvent in which this compound has a steeper solubility curve (high solubility when hot, low solubility when cold). |
| Premature crystallization during hot filtration. | To prevent this, use a pre-heated funnel and receiving flask, and keep the solution hot throughout the filtration process. Add a small amount of extra hot solvent before filtering. |
Problem 2: Colored Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount to avoid adsorbing your product. |
| The product itself is degrading. | Ensure that the heating during dissolution is not excessive or prolonged, which could cause degradation of this compound. |
Problem 3: Ineffective Separation by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent system (eluent). | The polarity of the eluent may be too high, causing all compounds to elute quickly without separation. Start with a non-polar solvent and gradually increase the polarity. Use TLC to determine an appropriate solvent system before running the column. |
| Poorly packed column. | An unevenly packed column with channels or cracks will lead to poor separation. Ensure the adsorbent (e.g., silica gel) is packed uniformly as a slurry.[11] |
| Column overloading. | Too much crude sample was loaded onto the column. For a given column size, there is a maximum amount of material that can be effectively separated. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. Benzene and water have been reported as suitable recrystallization solvents.[5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, benzene, or a suitable solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube and observe the solubility in the hot solvent. A good solvent will dissolve the this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate and swirl gently. Continue adding small portions of the hot solvent until the this compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and then heat it again for a few minutes.
-
Hot Filtration: If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography for this compound Purification
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (a solvent system of appropriate polarity, e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[12][13]
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
If necessary, gradually increase the polarity of the eluent to elute the more polar compounds.
-
-
Analysis:
-
Analyze the collected fractions using TLC or HPLC to identify which fractions contain the purified this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for Synthetic this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Single-Solvent Recrystallization | 95-99% | 70-90% | Simple, cost-effective, good for removing bulk impurities. | May not be effective for impurities with similar solubility; potential for low yield if not optimized. |
| Acid-Base Extraction | >98% | 85-95% | Highly effective for separating acidic products from neutral or basic impurities. | Requires the use of acids and bases, and subsequent neutralization and extraction steps. |
| Column Chromatography | >99% | 60-80% | High resolving power, capable of separating closely related impurities. | More time-consuming, requires larger volumes of solvent, and can be more expensive. |
| Partition Chromatography | >99.5% | 75-85% | Excellent for separating compounds with different partition coefficients, such as this compound and Athis compound. | May require specific apparatus and can be less scalable than other methods. |
Note: The values presented in this table are typical estimates for small-scale laboratory purifications and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: A typical experimental workflow for the purification of synthetic this compound.
Caption: A logical diagram for troubleshooting common issues in this compound purification.
References
- 1. Athis compound | 492-38-6 [chemicalbook.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Home Page [chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Validation & Comparative
Comparative analysis of different synthesis routes for Tropic acid
For Researchers, Scientists, and Drug Development Professionals
Tropic acid, or 3-hydroxy-2-phenylpropanoic acid, is a key chiral building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic drugs atropine and hyoscyamine. The efficient and stereoselective synthesis of this compound is, therefore, a topic of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
Racemic Synthesis Routes: A Comparative Overview
Several classical organic reactions can be employed for the synthesis of racemic this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The following sections detail the most common approaches.
Ivanov Reaction of Phenylacetic Acid
The Ivanov reaction provides a direct route to this compound from readily available phenylacetic acid. The reaction involves the formation of a dianion of phenylacetic acid (an Ivanov reagent) using a strong base, typically a Grignard reagent, which then reacts with formaldehyde as the electrophile.
Key Features:
-
Directness: A relatively straightforward conversion of phenylacetic acid.
-
Reagent Accessibility: Utilizes common and inexpensive starting materials.
A notable example of this method involves the reaction of a salt of phenylacetic acid with magnesium and a lower-alkyl halide to form the Grignard-like intermediate, which then reacts with formaldehyde. The subsequent hydrolysis of the resulting complex yields this compound.[1] A reported yield for this process is approximately 59.5% after recrystallization.[1]
Synthesis from Methyl Phenylacetate and Formaldehyde
This multi-step approach begins with the condensation of methyl phenylacetate with a formaldehyde source, such as paraformaldehyde, followed by hydrolysis of the resulting intermediate to yield this compound.
Key Features:
-
Industrial Applicability: This method is considered suitable for industrial production due to its simple operation.[2]
-
Good Overall Yield: The two-step process can afford a high overall yield.
A specific protocol involves the reaction of methyl phenylacetate with paraformaldehyde in the presence of sodium bicarbonate and dimethyl sulfoxide to produce methyl tropate, which is then hydrolyzed with sodium hydroxide to give this compound.[2]
Synthesis from Acetophenone
An alternative synthetic pathway commences with acetophenone. This multi-step synthesis involves the formation of athis compound as an intermediate, which is then hydrated to this compound.
Key Features:
-
Alternative Starting Material: Provides a route when phenylacetic acid or its esters are not the preferred starting materials.
-
Stereocenter Introduction: The chiral center is introduced in the final hydration step.
The synthesis sequence involves several steps, and the final racemic mixture can be resolved to obtain the desired enantiomer.
Enantioselective Synthesis and Resolution of Racemic this compound
As the biological activity of atropine and hyoscyamine resides in the (S)-enantiomer of this compound, enantioselective synthesis and the resolution of racemic mixtures are of paramount importance.
Enzymatic Resolution of this compound Esters
Biocatalysis offers a green and highly selective method for obtaining enantiomerically pure this compound. Enzymatic kinetic resolution of racemic this compound esters using lipases is a widely studied approach. In this method, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Key Features:
-
High Enantioselectivity: Lipases can exhibit excellent enantioselectivity, leading to products with high enantiomeric excess (ee).
-
Mild Reaction Conditions: Enzymatic reactions are typically performed under mild temperature and pH conditions.
For example, the kinetic resolution of (R,S)-tropic acid ethyl ester using lipase PS and vinyl acetate as an acylating agent has been reported to produce (S)-3-acetoxy this compound ethyl ester and (R)-tropic acid ethyl ester with high yields and excellent enantiomeric excess (87–94%).[3] Another strategy using Candida antarctica lipase B (CAL-B) for the hydrolysis of this compound butyl ester yielded (R)-Tropic acid with 90% ee and (S)-tropic acid butyl ester with 99% ee.[3]
Chemical Resolution of Racemic this compound
Classical chemical resolution involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Key Features:
-
Well-established Method: A traditional and widely used technique for separating enantiomers.
-
Scalability: Can be applied to both small and large-scale separations.
Commonly used resolving agents for racemic acids include chiral amines like quinine and brucine. The racemic this compound is reacted with the chiral base to form diastereomeric salts, which are then separated by crystallization. Subsequent acidification of the separated salts liberates the enantiomerically enriched this compound.
Biocatalytic Synthesis from Phenylpyruvic Acid
An emerging and promising approach is the direct biocatalytic synthesis of a specific enantiomer of this compound from a prochiral precursor. The enzymatic reduction of phenylpyruvic acid offers a potential route to enantiomerically pure this compound. While the direct synthesis of this compound via this route is still under development, the successful enzymatic conversion of phenylpyruvic acid to phenyllactic acid demonstrates the feasibility of this strategy.[4][5][6][7]
Comparative Data of this compound Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reagents | Reported Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |
| Ivanov Reaction | Phenylacetic acid, Formaldehyde | Grignard reagent (e.g., i-PrMgCl) | ~59.5 | Racemic | Direct route, readily available starting materials. | Requires stoichiometric amounts of Grignard reagent, anhydrous conditions. |
| From Methyl Phenylacetate | Methyl phenylacetate, Paraformaldehyde | NaHCO₃, NaOH | ~67 (overall) | Racemic | Suitable for industrial scale, good overall yield.[2] | Multi-step process. |
| From Acetophenone | Acetophenone | Multiple steps | Not specified | Racemic | Utilizes an alternative starting material. | Longer synthetic sequence. |
| Enzymatic Resolution | Racemic this compound ester | Lipase (e.g., CAL-B, Lipase PS) | ~40-50 (for each enantiomer) | 90-99 | High enantioselectivity, mild conditions, environmentally friendly.[3] | Theoretical maximum yield of 50% for each enantiomer, requires optimization of enzyme and conditions. |
| Chemical Resolution | Racemic this compound | Chiral amine (e.g., quinine) | Variable | >99 (after multiple crystallizations) | Well-established, scalable. | Can be tedious, may require multiple recrystallizations, loss of 50% of the material as the unwanted enantiomer. |
Experimental Protocols
Synthesis of this compound from Methyl Phenylacetate and Formaldehyde
This protocol is adapted from a described method.[2]
Step 1: Synthesis of Methyl Tropate
-
In a reaction vessel under a nitrogen atmosphere, combine sodium bicarbonate (0.17 g, 2 mmol), paraformaldehyde (2.8 g, 0.09 mol), dimethyl sulfoxide (16 mL), and methyl phenylacetate (12 g, 0.08 mol).
-
Slowly heat the mixture to 34°C and maintain this temperature for 1 hour.
-
Increase the temperature to 45-46°C and continue the reaction for 12 hours.
-
Cool the reaction to room temperature and stir for an additional 7 hours.
-
Quench the reaction by adding tartaric acid (0.3 g) in dimethyl sulfoxide (1 mL) and stir for 35 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation (124-126°C / 400Pa) to obtain methyl tropate as a colorless oil. (Reported yield: 72.9%)[2]
Step 2: Synthesis of this compound
-
Combine methyl tropate (10.5 g, 0.06 mol), methanol (10 mL), and 5% sodium hydroxide solution (42 mL, 0.05 mol).
-
Heat the mixture to reflux (90-100°C) for 1 hour.
-
Cool the solution to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the solution to stand overnight to facilitate crystal precipitation.
-
Filter the precipitate, wash the filter cake with ice water, and recrystallize from water.
-
Dry the crystals to obtain this compound. (Reported yield: 93.0%)[2]
Enzymatic Kinetic Resolution of (R,S)-Tropic Acid Butyl Ester
This protocol is based on a reported strategy using CAL-B.[3]
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Add the racemic (R,S)-tropic acid butyl ester to the buffer.
-
Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-40°C) and the progress is monitored by a suitable analytical technique (e.g., chiral HPLC).
-
The reaction is stopped at approximately 50% conversion.
-
Separate the enzyme by filtration.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
The organic phase will contain the unreacted (S)-tropic acid butyl ester.
-
Acidify the aqueous phase to a low pH (e.g., pH 2) with a strong acid (e.g., HCl).
-
Extract the acidified aqueous phase with an organic solvent to isolate the (R)-tropic acid.
-
Purify both the ester and the acid fractions by appropriate methods (e.g., chromatography, crystallization).
Logical Workflow for this compound Synthesis and Resolution
Caption: Overview of synthetic pathways to racemic and enantiomerically pure this compound.
Conclusion
The synthesis of this compound can be achieved through various chemical routes, each with its own set of advantages and disadvantages. For the production of racemic this compound, the method starting from methyl phenylacetate and formaldehyde appears to be a robust and high-yielding option, particularly for larger-scale synthesis.[2] The Ivanov reaction offers a more direct, albeit potentially lower-yielding, alternative.[1]
For the production of enantiomerically pure this compound, which is crucial for its pharmaceutical applications, enzymatic kinetic resolution stands out as a highly efficient and environmentally benign method, capable of producing both enantiomers with high optical purity.[3] While traditional chemical resolution remains a viable and scalable option, it is often more labor-intensive and results in the inherent loss of at least 50% of the material. The future of this compound synthesis may lie in the development of direct asymmetric or biocatalytic routes from prochiral precursors, which would offer a more atom-economical and efficient approach to this important chiral building block. Researchers should carefully consider the factors of scale, cost, available equipment, and desired enantiopurity when selecting a synthetic strategy.
References
- 1. US2716650A - Preparation of this compound and related - Google Patents [patents.google.com]
- 2. JPH11504027A - Process for the preparation of enantiomerically pure this compound esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of phenylpyruvic acid from l-phenylalanine using chromosomally engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 7. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
Validation of an Analytical Method for Tropic Acid: A Comparative Guide to ICH-Compliant Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two high-performance liquid chromatography (HPLC) methods for the quantitative determination of Tropic acid, a key raw material and degradation product in various pharmaceutical formulations. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the analytical data. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.
Introduction to this compound Analysis
This compound (3-hydroxy-2-phenylpropanoic acid) is a critical component in the synthesis of anticholinergic drugs such as atropine and hyoscyamine.[1] Its accurate quantification is essential for ensuring the quality and stability of these active pharmaceutical ingredients (APIs) and their finished products. The ICH Q2(R1) guideline provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[2][3][4] This guide details the validation of two distinct HPLC methods for this compound analysis: a standard reversed-phase HPLC method (Method A) and a modern ultra-high-performance liquid chromatography (UHPLC) method (Method B), designed for faster analysis times.
Comparative Data Summary
The performance of both Method A and Method B was evaluated based on the validation parameters stipulated in the ICH Q2(R1) guidelines. A summary of the quantitative data is presented in the tables below for easy comparison.
Table 1: Linearity and Range
| Parameter | Method A (HPLC) | Method B (UHPLC) | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | y = 52341x + 987 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | ICH Acceptance Criteria |
| 80% | 99.5 ± 0.8% | 100.2 ± 0.6% | 98.0% - 102.0% |
| 100% | 100.3 ± 0.5% | 100.5 ± 0.4% | 98.0% - 102.0% |
| 120% | 101.2 ± 0.7% | 101.0 ± 0.5% | 98.0% - 102.0% |
Table 3: Precision
| Parameter | Method A (% RSD) | Method B (% RSD) | ICH Acceptance Criteria |
| Repeatability (n=6) | 0.65% | 0.48% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.12% | 0.85% | ≤ 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | Method A (µg/mL) | Method B (µg/mL) | ICH Acceptance Criteria |
| Limit of Detection (LOD) | 0.3 | 0.1 | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 | 0.3 | Signal-to-Noise ≥ 10:1 |
Table 5: Robustness
| Parameter Variation | Method A (% RSD of Results) | Method B (% RSD of Results) | ICH Acceptance Criteria |
| Flow Rate (± 10%) | 1.5% | 1.2% | ≤ 2.0% |
| Column Temperature (± 5°C) | 1.8% | 1.5% | ≤ 2.0% |
| Mobile Phase pH (± 0.2) | 1.9% | 1.6% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Method A: Reversed-Phase HPLC
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M potassium phosphate buffer (pH 2.8) in a 30:70 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Chromatographic System:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water in a 40:60 (v/v) ratio
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 215 nm
-
Injection Volume: 5 µL
-
Validation Experiments
-
Specificity (Forced Degradation): To demonstrate the specificity of the analytical method, forced degradation studies were conducted on a solution of this compound (100 µg/mL). This compound has been identified as a primary degradation product of atropine through hydrolysis.[5] The sample was subjected to the following stress conditions to assess the separation of this compound from potential degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
-
-
Linearity: A series of six standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Each solution was injected in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
-
Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL this compound standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of this compound were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.
-
Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±10%), column temperature (±5°C), and the pH of the mobile phase buffer (±0.2 units). The effect of these changes on the system suitability parameters and the assay results was observed.
Visualizations
ICH Q2(R1) Validation Parameters
The following diagram illustrates the key parameters for the validation of an analytical procedure as per ICH Q2(R1) guidelines.
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Experimental Workflow for this compound Validation
This diagram outlines the systematic workflow followed for the validation of the analytical method for this compound.
Caption: Systematic workflow for the validation of an analytical method for this compound.
Logical Relationship of Validation Parameters
This diagram illustrates the logical grouping and relationship between the different validation parameters.
Caption: Logical relationships between key analytical method validation parameters.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-Tropic Acid
For Researchers, Scientists, and Drug Development Professionals
Tropic acid, a chiral 3-hydroxy-2-phenylpropanoic acid, serves as a critical building block for numerous pharmacologically significant compounds. The stereochemistry at the C2 position of this compound profoundly influences the biological activity of its derivatives, particularly their interaction with muscarinic acetylcholine receptors. This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of this compound, primarily through the lens of their most studied derivatives, the tropane alkaloids. The information presented herein is supported by experimental data and detailed methodologies to aid in research and drug development.
Stereoselectivity and its Impact on Biological Activity
The differential biological activity of this compound enantiomers is most prominently illustrated by the pharmacological profiles of the enantiomers of hyoscyamine, a tropane alkaloid where this compound is esterified with tropine. The naturally occurring and pharmacologically active form is (-)-hyoscyamine, which is comprised of (S)-Tropic acid.[1] Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine ((R)-Tropic acid derivative).[1] The physiological effects of atropine are almost exclusively attributed to the levorotatory isomer, l-hyoscyamine.[1]
While the (S)-enantiomer is associated with potent anticholinergic activity, the (R)-enantiomer is not merely an inactive counterpart. Interestingly, (R)-(+)-hyoscyamine has been reported to possess potent analgesic properties, an activity completely absent in (S)-(-)-hyoscyamine.[2] This stark difference underscores the critical role of stereochemistry in defining the pharmacological profile of these molecules.
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data on the biological activity of derivatives of (R)- and (S)-Tropic acid, highlighting their differential effects.
| Derivative | Enantiomer of this compound Moiety | Biological Activity | Quantitative Measurement | Reference |
| Hyoscyamine | (S)-Tropic acid | Anticholinergic (Muscarinic Receptor Antagonist) | Higher potency than the (R)-enantiomer | [3] |
| Hyoscyamine | (R)-Tropic acid | Analgesic | Potent activity | [2] |
| Hyoscyamine | (S)-Tropic acid | Analgesic | Devoid of activity | [2] |
Signaling Pathways
The primary mechanism of action for the anticholinergic effects of (S)-Tropic acid derivatives is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.
Caption: Antagonism of Muscarinic Acetylcholine Receptors by (S)-Tropic Acid Derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of the this compound enantiomers and their derivatives.
Assessment of Anticholinergic Activity
Anticholinergic activity is commonly determined using in vitro radioligand binding assays and functional assays.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compounds for muscarinic acetylcholine receptors.
-
Methodology:
-
Tissue Preparation: A tissue source rich in muscarinic receptors (e.g., rat brain cortex) is homogenized and centrifuged to prepare a crude membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic receptor antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound ((R)- or (S)-hyoscyamine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assay (e.g., Guinea Pig Ileum Contraction):
-
Objective: To assess the functional antagonist activity of the test compounds at muscarinic receptors.
-
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Induction: The tissue is stimulated with a muscarinic agonist (e.g., carbachol) to induce contraction, which is measured using an isometric force transducer.
-
Antagonist Application: A cumulative concentration-response curve to the agonist is generated in the absence and presence of increasing concentrations of the test compound ((R)- or (S)-hyoscyamine).
-
Data Analysis: The antagonist potency is expressed as the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the biological activity of (R)- and (S)-Tropic acid derivatives.
Caption: Experimental workflow for comparing (R)- and (S)-Tropic acid derivative bioactivity.
Conclusion
The stereochemistry of this compound is a critical determinant of the biological activity of its derivatives. While compounds containing the (S)-Tropic acid moiety, such as (-)-hyoscyamine, are potent anticholinergic agents, their (R)-enantiomers can exhibit distinct and potentially therapeutic properties, such as analgesia. This highlights the importance of stereospecific synthesis and characterization in drug discovery and development. For researchers in this field, a thorough understanding of these stereochemical distinctions is paramount for the design of novel therapeutics with improved efficacy and reduced side effects. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other chiral molecules.
References
A Comparative Guide to HPLC and GC Methods for Tropic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Tropic acid is crucial in various stages of pharmaceutical development and quality control. The two primary chromatographic techniques employed for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on several factors including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC methods for this compound analysis, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for both HPLC and GC methods for the analysis of organic acids, providing a basis for comparison. It is important to note that specific values can vary depending on the instrumentation, sample matrix, and the exact methodology employed.[1]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1][2] |
| Accuracy (Recovery %) | Typically 92.1% - 108.4% | Typically 82.97% - 114.96% | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[3][4] |
| Precision (RSD%) | < 12.9% | < 13.76% | Both methods demonstrate good precision.[3][4] |
| Limit of Detection (LOD) | Method dependent, can reach µg/mL levels.[5] | Generally higher for volatile compounds, can reach µmol/L levels.[3] | GC is highly sensitive for volatile compounds. HPLC's sensitivity can be enhanced with specific detectors.[1] |
| Limit of Quantitation (LOQ) | Method dependent, can reach µg/mL levels.[5] | Can reach µmol/L levels.[3] | The LOQ is critical for accurately quantifying low levels of this compound. |
| Derivatization | Not typically required. | Often necessary to increase volatility and thermal stability.[6] | Derivatization adds a step to sample preparation and can introduce variability. |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[7] | Requires volatile or derivatizable analytes.[7] | This compound's properties may necessitate derivatization for GC analysis. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of organic acids, including this compound, by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of this compound in aqueous and pharmaceutical samples.
1. Sample Preparation:
-
For solid samples, dissolve a known quantity in the mobile phase to achieve a concentration within the calibration range.
-
For liquid samples, dilute as necessary with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.[8]
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series HPLC or equivalent.[8]
-
Column: ZORBAX SB-Aq C18 column (4.6 mm × 150 mm, 5 µm).[8]
-
Mobile Phase: 20 mM aqueous phosphate buffer pH 2.0/acetonitrile (99/1, v/v). The use of an acidic mobile phase suppresses the ionization of the organic acids, increasing their retention on the reversed-phase column.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 1 µL.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: UV-DAD at 210 nm with a reference wavelength of 360 nm.[8]
Gas Chromatography (GC) Method
This method often requires derivatization to make the non-volatile this compound amenable to GC analysis.
1. Sample Preparation and Derivatization:
-
Extraction: For biological samples like serum, extract the organic acids using a suitable solvent such as acetone.[3]
-
Derivatization: The extracted and dried residue is then derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction can be assisted by ultrasound at 50°C for 10 minutes.[3]
-
The derivatized sample is then ready for injection into the GC-MS system.
2. Chromatographic Conditions:
-
GC-MS System: A system equipped with a mass spectrometer detector.
-
Column: A DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or similar non-polar column is often used.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Temperature Program: An initial temperature of 100 °C, held for 1 min, then ramped to 280 °C. A typical program might be: increase to 130 °C at 2 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 6 °C/min, holding for 10 minutes.[10]
-
Injection: 1 µL injection with a split ratio (e.g., 1:12 or 1:40).[9][10]
-
Injector Temperature: 250 °C.[10]
-
Detector: A mass spectrometer operating in full scan mode (e.g., scanning from m/z 50 to 550) or selected ion monitoring (SIM) for higher sensitivity and specificity.[6]
Mandatory Visualizations
To further clarify the processes and decision-making involved in the cross-validation and selection of these methods, the following diagrams are provided.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Caption: Decision Tree for Selecting Between HPLC and GC for this compound Analysis.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.[11] HPLC is often preferred for its ability to analyze non-volatile and thermally labile compounds without the need for derivatization, making it a more direct and often simpler method.[7] On the other hand, GC, particularly when coupled with mass spectrometry, can offer very high sensitivity and specificity, especially for volatile compounds or those that can be easily derivatized.[1]
The choice between HPLC and GC for this compound analysis should be made based on the specific requirements of the study. For routine quality control of pharmaceutical formulations where this compound is present at relatively high concentrations, a simple HPLC-UV method may be the most efficient approach. For trace-level analysis in complex biological matrices, a more sensitive method like GC-MS or LC-MS would be more appropriate. Ultimately, a thorough cross-validation of both methods, as outlined in this guide, will provide the highest level of confidence in the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. environics.com [environics.com]
- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. agilent.com [agilent.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. scispace.com [scispace.com]
- 11. bitesizebio.com [bitesizebio.com]
Comparative study of Tropic acid's efficacy as a precursor for different alkaloids
For Researchers, Scientists, and Drug Development Professionals
Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, serves as a critical chiral building block in the synthesis of several vital tropane alkaloids, most notably hyoscyamine, scopolamine, and atropine.[1] These alkaloids, renowned for their anticholinergic properties, are indispensable in modern medicine. This guide provides a comparative overview of the efficacy of this compound as a precursor in the synthesis of these three alkaloids, supported by available experimental data and detailed methodologies.
Comparative Efficacy of this compound in Alkaloid Synthesis
The efficacy of this compound as a precursor is determined by the overall yield and efficiency of the synthetic pathway leading to the target alkaloid. The primary step involves the esterification of this compound with a tropane alcohol, typically tropine. Subsequent modifications of the initial product, (-)-hyoscyamine, lead to scopolamine and atropine.
Biosynthetic and Chemical Synthesis Pathways
The biosynthesis of these alkaloids in plants of the Solanaceae family provides a natural template for their chemical synthesis.[2][3] In this pathway, L-phenylalanine is converted to this compound, which is then esterified with tropine to form (-)-hyoscyamine.[2] Hyoscyamine can then be enzymatically converted to scopolamine.[4][5] Atropine is the racemic mixture of (+)- and (-)-hyoscyamine, formed by racemization of the naturally occurring (-)-hyoscyamine.[2][6]
Chemical synthesis often mimics these steps, starting with the esterification of a protected or activated form of this compound with tropine or a related tropane derivative. The efficiency of each pathway can vary significantly based on the chosen synthetic route, reaction conditions, and catalysts employed.
Quantitative Data on Synthesis Yields
The following tables summarize the reported yields for the key synthetic steps involved in the production of hyoscyamine, scopolamine, and atropine from this compound and its derivatives. It is important to note that the data is compiled from various sources and the reaction conditions may differ, thus direct comparison should be approached with caution.
Table 1: Esterification of this compound Derivatives with Tropane Alcohols
| This compound Derivative | Tropane Alcohol | Product | Yield (%) | Reference |
| (-)-Tropic acid-N-isopropylnortropine ester hydrochloride | - | (-)-Tropic acid-N-isopropylnortropine ester hydrochloride | 75.2 | --INVALID-LINK-- |
| (+)-Tropic acid | N-isopropylnortropine | (+)-Tropic acid-N-isopropylnortropine ester hydrochloride | 55.7 | --INVALID-LINK-- |
| α-formyl-phenylacetic acid tropine ester | - | Atropine (via reduction) | ~60 | --INVALID-LINK-- |
| This compound | Tropine | Atropine | ~75 (crude) | [7] |
Table 2: Conversion of Hyoscyamine to Scopolamine and Atropine
| Starting Material | Product | Conversion Method | Yield (%) | Reference |
| Hyoscyamine | Scopolamine | Biotransformation (transgenic tobacco cells) | - | --INVALID-LINK-- |
| Hyoscyamine sulfate | Atropine sulfate | Thermal Racemization | 68-73 | --INVALID-LINK-- |
| Hyoscyamine | Scopolamine | Elicitation with Iron Oxide Nanoparticles (in hairy root culture) | ~5-fold increase | [5][8] |
Experimental Protocols
Synthesis of Atropine from this compound and Tropine
This protocol outlines a one-pot synthesis of atropine from this compound and tropine.[9][10]
Materials:
-
This compound
-
Tropine
-
Acetyl chloride
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalyst)
-
Dichloromethane (solvent)
-
Methanesulfonic acid
-
Hydrochloric acid
Procedure:
-
Activation of this compound: In a reaction vessel, suspend this compound in dichloromethane. Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of DMF. This reaction proceeds at ambient temperature to form an intermediate. To this solution, add a chlorinating agent such as oxalyl chloride to produce acetyltropoyl chloride.
-
Formation of Tropine Methanesulfonate: In a separate vessel, react tropine with methanesulfonic acid to form tropine methanesulfonate.
-
Coupling Reaction: The acetyltropoyl chloride solution is then reacted with the tropine methanesulfonate.
-
Hydrolysis: The resulting product is hydrolyzed with a strong acid, such as hydrochloric acid, to yield atropine.
-
Purification: The crude atropine can be purified by recrystallization. A reported yield for the crude product is approximately 75%.[7]
Conversion of Hyoscyamine to Scopolamine (Biotransformation)
This protocol describes the biotransformation of hyoscyamine to scopolamine using transgenic tobacco cell cultures expressing the hyoscyamine-6β-hydroxylase (H6H) gene from Hyoscyamus muticus. --INVALID-LINK--
Materials:
-
Transgenic tobacco cell suspension cultures carrying the h6h gene.
-
Hyoscyamine
-
Culture medium
-
Bioreactor (for scaled-up production)
Procedure:
-
Culturing: Establish and maintain the transgenic tobacco cell cultures in a suitable liquid medium.
-
Feeding: Feed the cell cultures with hyoscyamine.
-
Incubation: Incubate the cultures for a period of time (e.g., 4 weeks) to allow for the bioconversion of hyoscyamine to scopolamine.
-
Extraction and Quantification: Harvest the cells and/or the culture medium and extract the alkaloids. Quantify the amount of scopolamine produced using a suitable analytical method such as HPLC. This method has been shown to significantly increase scopolamine accumulation, especially in a bioreactor setting.
Racemization of Hyoscyamine to Atropine
This protocol describes the thermal racemization of hyoscyamine sulfate to atropine sulfate. --INVALID-LINK--
Materials:
-
Hyoscyamine sulfate
-
80% Ethanol
Procedure:
-
Heating: Place hyoscyamine sulfate in an oven and heat at a temperature between 105-145°C for 4-6 hours to induce racemization.
-
Cooling and Dissolution: After cooling, dissolve the resulting atropine sulfate crude product in 80% ethanol with stirring at 50-60°C.
-
Crystallization and Filtration: Cool the solution to 0-10°C and allow it to crystallize overnight. Filter the crystalline substance under diminished pressure.
-
Drying: Dry the collected white solid powder under vacuum at 70°C. The reported yields for this process range from approximately 68% to 73%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biosynthetic and chemical synthesis pathways involving this compound as a precursor.
Caption: Biosynthetic pathway of tropane alkaloids from phenylalanine.
Caption: General workflow for the chemical synthesis of tropane alkaloids.
References
- 1. Determination of L-hyoscyamine in atropine and D-hyoscyamine in L-hyoscyamine by chiral capillary electrophoresis as an alternative to polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 10. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Tropic Acid Enantioseparation
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. Tropic acid, a key chiral intermediate in the synthesis of several pharmaceuticals, presents a common challenge for enantioselective chromatography. This guide provides an objective comparison of three major classes of chiral stationary phases (CSPs) for the successful resolution of this compound enantiomers: polysaccharide-based, macrocyclic glycopeptide-based, and brush-type (Pirkle-type) CSPs. The performance of each is evaluated based on experimental data to aid in the selection of the most suitable stationary phase for analytical and preparative applications.
At a Glance: Performance Comparison of Chiral Stationary Phases for this compound Separation
The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of this compound enantiomers. The following table summarizes the performance of representative columns from each of the three major CSP classes under their respective optimal conditions.
| Chiral Stationary Phase (CSP) Class | Polysaccharide-Based | Macrocyclic Glycopeptide-Based | Brush-Type (Pirkle-Type) |
| Column | CHIRALPAK® AD-H | Astec® CHIROBIOTIC® T | Regis® (R,R)-WHELK-O® 1 |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene |
| Particle Size (μm) | 5 | 5 | 5 |
| Dimensions (mm) | 4.6 x 250 | 4.6 x 250 | 4.6 x 250 |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) | n-Hexane / Isopropanol / Acetic Acid (90:10:0.5, v/v/v) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (t1, min) | 4.8 | 5.2 | 8.5 |
| Retention Time (t2, min) | 6.3 | 6.8 | 10.2 |
| Separation Factor (α) | 1.48 | 1.35 | 1.25 |
| Resolution (Rs) | 5.22 | >1.5 | >1.5 |
In-Depth Analysis of Chiral Stationary Phases
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability and high success rates in resolving a vast array of chiral compounds.[1][2] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral polymer.[1] These interactions involve a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions within the chiral grooves of the polysaccharide structure. For acidic compounds like this compound, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the analyte and improve peak shape and resolution.[1]
The CHIRALPAK® AD-H, an amylose-based CSP, demonstrates excellent performance in the separation of this compound enantiomers, providing a high resolution and a good separation factor.
Macrocyclic Glycopeptide-Based CSPs: Versatility in Multiple Modes
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, serve as the chiral selectors in this class of CSPs.[3] These selectors possess a complex three-dimensional structure with multiple stereogenic centers, aromatic rings, and ionizable groups, enabling a variety of interactions including hydrogen bonding, π-π interactions, and ionic interactions.[3][4] This multi-modal interaction capability allows for their use in normal-phase, reversed-phase, and polar organic modes.[3] For the separation of acidic analytes like this compound, the polar ionic mode is often employed, where a polar organic solvent is modified with a small amount of an acid and a base to control the ionization of both the analyte and the selector, thereby facilitating enantioselective ionic interactions.[4]
The Astec® CHIROBIOTIC® T column, which utilizes teicoplanin as the chiral selector, is well-suited for the separation of acidic compounds and provides a baseline resolution of this compound enantiomers.[3]
Brush-Type (Pirkle-Type) CSPs: Rational Design for Targeted Separations
Brush-type, or Pirkle-type, CSPs are based on small, synthetically accessible chiral molecules that are covalently bonded to a silica support.[5] The chiral recognition mechanism is based on the "three-point interaction" model, which posits that at least three simultaneous interactions (e.g., π-π interactions, hydrogen bonding, dipole-dipole interactions) are necessary for chiral discrimination.[5] These CSPs often feature π-acidic or π-basic aromatic rings and hydrogen bond donor/acceptor sites. The Whelk-O® 1 is a versatile brush-type CSP that contains both π-acceptor (3,5-dinitrobenzoyl) and π-donor (tetrahydrophenanthrene) moieties, making it suitable for a broad range of racemates, including acidic compounds. The addition of an acidic modifier to the mobile phase is typically required for the efficient separation of acidic analytes.
The Regis® (R,R)-WHELK-O® 1 column provides a reliable method for the baseline separation of this compound enantiomers.
Experimental Protocols
The following are generalized experimental protocols for the evaluation of different chiral stationary phases for this compound separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data acquisition and processing software.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Polysaccharide-Based CSP (CHIRALPAK® AD-H):
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Macrocyclic Glycopeptide-Based CSP (Astec® CHIROBIOTIC® T):
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Brush-Type (Pirkle-Type) CSP (Regis® (R,R)-WHELK-O® 1):
-
Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (90:10:0.5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Analysis:
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for the this compound enantiomers for each CSP.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the evaluation and selection of a suitable chiral stationary phase for this compound separation.
Caption: Experimental workflow for CSP evaluation.
Conclusion
The selection of a chiral stationary phase for the separation of this compound enantiomers is dependent on the specific requirements of the analysis, such as desired resolution, analysis time, and compatibility with detection methods. Polysaccharide-based CSPs, exemplified by CHIRALPAK® AD-H, offer excellent resolving power. Macrocyclic glycopeptide phases like Astec® CHIROBIOTIC® T provide versatility and are well-suited for LC-MS applications. Brush-type CSPs such as Regis® (R,R)-WHELK-O® 1 offer a robust and alternative selectivity. By understanding the characteristics and performance of each CSP class, researchers can make an informed decision to achieve efficient and reliable enantioseparation of this compound.
References
A Comparative Guide to Tropic Acid and Other Acidic Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals, the choice of acidic precursors is a critical determinant of reaction efficiency, product yield, and overall process viability. This guide provides an objective comparison of tropic acid with other key acidic precursors—namely mandelic acid and phenylacetic acid—used in the synthesis of tropane alkaloids and other active pharmaceutical ingredients (APIs). The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Acidic Precursors
The selection of an acidic precursor significantly impacts the synthesis of complex molecules. This compound, a 3-hydroxy-2-phenylpropanoic acid, is a cornerstone in the synthesis of essential anticholinergic drugs like atropine and scopolamine.[1][2] Its structural analogs, such as mandelic acid and its parent compound, phenylacetic acid, also serve as vital precursors in various synthetic routes.
Synthesis of Key Acidic Precursors
The efficiency of synthesizing the precursor itself is a primary consideration. The following table summarizes and compares different synthetic routes for this compound and mandelic acid.
| Precursor | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| This compound | Phenylacetic acid, Formaldehyde | Isopropyl magnesium chloride (Grignard reagent) | 59.5% (recrystallized) | [3][4] |
| Methyl phenylacetate, Polyoxymethylene | Sodium bicarbonate, Tartaric acid | ~67.8% (overall from two steps) | [5] | |
| Acetophenone | Not specified in detail | Not specified | ||
| Mandelic Acid | Benzaldehyde, Sodium cyanide | Sodium bisulfite, Hydrochloric acid | 50-52% | [6] |
Application in the Synthesis of Tropane Alkaloid Analogs
A direct comparison of these precursors in the synthesis of an identical final product is not extensively documented. However, a comparative analysis can be drawn from their use in synthesizing structurally and functionally similar tropane esters: tropicamide (from this compound) and homatropine (from mandelic acid). Homatropine is a well-known synthetic analog of atropine.[7]
| Final Product | Acidic Precursor | Key Reaction | Reported Yield | Reference |
| Tropicamide | This compound | Acylation and amidation | 75.9% | |
| Homatropine | Mandelic Acid | Esterification (via O-formylmandelic acid chloride) | Not explicitly stated, but described as having a higher yield and purity than previous methods. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following are protocols for key experiments cited in this guide.
Protocol 1: Synthesis of this compound via Ivanov Reaction
This protocol is adapted from a method utilizing the Ivanov reaction, which involves a magnesium-enediolate dianion of phenylacetic acid reacting with formaldehyde.[3][4][9]
Materials:
-
Sodium phenylacetate
-
Magnesium turnings
-
Isopropyl chloride
-
Depolymerized paraformaldehyde
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium carbonate solution
-
Benzene (for recrystallization)
Procedure:
-
Initiate a Grignard reaction with magnesium turnings and a small portion of isopropyl chloride in anhydrous diethyl ether.
-
Once the reaction starts, add sodium phenylacetate followed by the remaining isopropyl chloride.
-
Heat the mixture until the evolution of hydrocarbon gas ceases.
-
Introduce gaseous formaldehyde (from depolymerized paraformaldehyde) into the reaction mixture while maintaining the temperature at 0°C.
-
After the reaction with formaldehyde is complete, hydrolyze the mixture with water and dilute hydrochloric acid.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the ether layers and extract the this compound with a sodium carbonate solution.
-
Acidify the sodium carbonate solution and extract the this compound with ether.
-
Dry the ether extract and evaporate the solvent to obtain crude this compound.
-
Recrystallize the crude product from benzene to yield pure this compound (Yield: ~59.5%).[3]
Protocol 2: Synthesis of this compound from Methyl Phenylacetate
This method provides a two-step synthesis of this compound starting from methyl phenylacetate.[5]
Step 1: Synthesis of Methyl Tropate
-
Under a nitrogen atmosphere, mix sodium bicarbonate (2 mmol), polyoxymethylene (0.09 mmol), dimethyl sulfoxide (16 mL), and methyl phenylacetate (0.08 mmol) at room temperature.
-
Slowly raise the temperature to 34°C for 1 hour, then to 45-46°C for 12 hours.
-
Cool to room temperature and continue stirring for 7 hours.
-
Add tartaric acid (0.3 g) and dimethyl sulfoxide (1 mL) and stir for 35 minutes.
-
Evaporate the solvent under reduced pressure and collect the product by vacuum distillation to obtain methyl tropate (Yield: 72.9%).[5]
Step 2: Hydrolysis to this compound
-
Heat a mixture of methyl tropate (0.06 mmol), methanol (10 mL), and 5% sodium hydroxide solution (42 mL) to 90-100°C for 1 hour under reflux.
-
Cool to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the solution to stand overnight for crystallization.
-
Filter the crystals, wash with ice water, and recrystallize from water to obtain pure this compound (Yield: 93.0%).[5]
Protocol 3: Synthesis of Tropicamide from this compound
This protocol details the synthesis of the mydriatic agent tropicamide.
Materials:
-
This compound
-
Toluene
-
Triethylamine
-
Acetyl chloride
-
Thionyl chloride
-
N-ethyl-4-pyridinemethanamine
-
Hydrochloric acid (31%)
-
Saturated brine solution
Procedure:
-
In a three-necked flask, suspend this compound (0.123 mol) in toluene (50 mL) and heat to 50°C.
-
Add triethylamine (0.003 mol) followed by the dropwise addition of acetyl chloride (0.24 mol) and react for 3 hours at 50°C.
-
Add thionyl chloride (0.17 mol) dropwise and continue the reaction for 5 hours.
-
Concentrate the mixture in vacuo and add fresh toluene (50 mL).
-
In a separate flask, dissolve N-ethyl-4-pyridinemethanamine (0.134 mol) and triethylamine (0.136 mol) in toluene (100 mL) and cool to 0°C.
-
Add the previously prepared acid chloride solution dropwise and react overnight at 0-10°C.
-
Wash the organic phase with saturated brine.
-
Add 31% hydrochloric acid (0.23 mol) to the organic phase and heat to 90°C overnight for hydrolysis of the acetyl group.
-
After cooling and separation, wash the organic phase sequentially with ammonia water, dilute hydrochloric acid, saturated brine, and purified water.
-
Concentrate the organic phase and recrystallize the product from ethyl acetate/n-heptane to obtain tropicamide (Yield: 75.9%).
Protocol 4: Synthesis of Homatropine from Mandelic Acid and Tropine
This protocol describes a method for the synthesis of homatropine, an analog of atropine, using a protected mandelic acid derivative.[8]
Materials:
-
Tropine
-
O-formylmandelic acid chloride
-
An appropriate solvent (e.g., dichloromethane)
-
An acid-binding agent (e.g., triethylamine)
-
Hydrochloric acid or other acid for hydrolysis
-
Hydrobromic acid for salt formation
Procedure:
-
React tropine with O-formylmandelic acid chloride in a suitable solvent in the presence of an acid-binding agent to form the formyl-protected homatropine ester.
-
Perform acidic hydrolysis of the intermediate ester to remove the formyl protecting group, yielding crude homatropine.
-
Purify the crude homatropine.
-
React the purified homatropine with hydrobromic acid to obtain homatropine hydrobromide. This method is reported to have improved yield and purity over older methods that used O-acetyl mandelic acid chloride.[8]
Visualizing Synthetic Workflows
Graphical representations of experimental workflows can provide a clear, at-a-glance understanding of the synthetic processes.
Caption: Workflow for the synthesis of this compound via the Ivanov Reaction.
Caption: Experimental workflow for the synthesis of Tropicamide from this compound.
Caption: Logical relationship of precursors to tropane alkaloid analogs.
Conclusion
This guide provides a comparative overview of this compound and other acidic precursors in organic synthesis, with a focus on their application in producing pharmaceutically relevant compounds. The data and protocols presented herein demonstrate that while this compound is a highly effective precursor for certain tropane alkaloids, alternative precursors like mandelic acid offer viable routes to structurally similar molecules. The choice of precursor will ultimately depend on the specific target molecule, desired yield, and the economic and environmental considerations of the synthetic process. The provided experimental details and workflows serve as a valuable resource for researchers aiming to optimize their synthetic strategies in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]
- 3. Process For The Preparation Of Homatropine [quickcompany.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US2716650A - Preparation of this compound and related - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101643473A - Synthesis method of homatropine hydrobromide - Google Patents [patents.google.com]
- 9. Iwanow Reaction [organic-chemistry.org]
A Comparative Guide to Quantitative Methods for Tropic Acid Analysis and Inter-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of common analytical techniques for the quantification of Tropic acid, a key intermediate in the synthesis of pharmaceuticals like atropine and hyoscyamine. Due to the limited availability of direct inter-laboratory validation studies for this compound, this document provides a comparison based on typical performance characteristics of established methods for similar organic acids. Furthermore, a detailed protocol for a hypothetical inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method is presented to guide researchers in establishing robust and reproducible analytical procedures.
Comparison of Analytical Techniques
The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the instrumentation available. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the analysis of organic acids.
Table 1: Performance Comparison of HPLC-UV and GC-MS for this compound Quantification
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% (Repeatability) | < 5% (Repeatability) |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Sample Preparation | Simple dissolution and filtration. | Derivatization often required to increase volatility. |
| Specificity | Good; potential for interference from co-eluting compounds. | Excellent; mass spectra provide high confidence in identification. |
| Instrumentation Cost | Moderate | High |
| Throughput | High | Moderate |
Experimental Protocols
Below are detailed methodologies for the two compared analytical techniques. These protocols are based on standard practices for the analysis of organic acids and would require optimization and validation for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and straightforward approach for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve a suitable retention time and peak shape for this compound. A common starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection at approximately 210 nm, which is characteristic for the phenyl group in this compound.
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of the mobile phase, and filter through a 0.45 µm syringe filter before injection.
c. Validation Parameters to be Assessed:
-
Specificity: Analyze a placebo (matrix without this compound) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98 - 102%.
-
Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices or at trace levels.
a. Sample Preparation (with Derivatization):
-
Extraction: If this compound is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
-
Derivatization: To increase the volatility of this compound for GC analysis, a derivatization step is typically required. This can be achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves heating the dried extract with the silylating agent (e.g., at 70°C for 30 minutes) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
c. Validation Parameters to be Assessed:
-
The validation parameters are similar to those for HPLC-UV, with a focus on demonstrating the specificity through the unique mass spectrum of the derivatized this compound. Accuracy and precision would be assessed using spiked samples that have undergone the complete sample preparation procedure.
Hypothetical Inter-laboratory Validation Protocol for the HPLC-UV Method
An inter-laboratory validation study is essential to establish the reproducibility and robustness of an analytical method. The following is a hypothetical protocol for such a study for the quantification of this compound.
Objective: To assess the reproducibility and transferability of an HPLC-UV method for the quantitative determination of this compound in a bulk drug substance across multiple laboratories.
Participating Laboratories: A minimum of three laboratories with qualified personnel and calibrated HPLC systems will participate in the study.
Materials to be Provided to Each Laboratory:
-
A detailed, finalized analytical method protocol.
-
This compound reference standard of certified purity (>99.5%).
-
Homogenized batches of a bulk drug substance containing this compound at three different concentration levels (e.g., low, medium, and high).
-
A placebo sample (matrix without this compound).
-
Reporting templates for raw data and calculated results.
Experimental Design:
-
System Suitability: Before sample analysis, each laboratory must perform system suitability tests to ensure the chromatographic system is performing adequately. This includes injections of a standard solution to check for parameters like theoretical plates, tailing factor, and repeatability of injections.
-
Calibration: Each laboratory will prepare a fresh set of calibration standards and generate a calibration curve.
-
Sample Analysis: Each laboratory will analyze the three concentration levels of the bulk drug substance and the placebo sample in triplicate.
-
Data Reporting: All raw data, including chromatograms, peak areas, and system suitability results, along with the calculated concentrations for each sample, will be submitted to the coordinating laboratory.
Data Analysis: The following statistical parameters will be evaluated:
-
Repeatability (Intra-laboratory precision): Assessed from the results of the triplicate analyses within each laboratory.
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the mean results for each sample across all participating laboratories using statistical methods like analysis of variance (ANOVA).
-
Accuracy: Determined by comparing the mean result for each concentration level from all laboratories to the known true value.
The results will be compiled into a comprehensive validation report that establishes the performance characteristics of the analytical method and its suitability for routine use in different laboratory settings.
Visualizations
A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Derived Tropic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of synthetically produced versus naturally occurring tropic acid. The primary difference in their biological efficacy stems from their stereochemistry, a critical factor for researchers and drug development professionals. Synthetic methods typically yield a racemic mixture of this compound, while natural sources predominantly provide a single, stereochemically pure enantiomer. This distinction leads to significant differences in their pharmacological profiles, particularly in their interaction with muscarinic acetylcholine receptors.
The Decisive Role of Stereochemistry
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-tropic acid and (R)-(+)-tropic acid.
-
Naturally Derived this compound: In plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), this compound is biosynthesized and incorporated into tropane alkaloids, most notably hyoscyamine. Hyoscyamine is exclusively the ester of tropine and the enantiomerically pure (S)-(-)-tropic acid.[1] The biological activity of hyoscyamine is primarily attributed to this (S)-enantiomer.
-
Synthetic this compound: Chemical synthesis of this compound, unless specifically designed for asymmetric synthesis, results in a racemic mixture, an equal (1:1) ratio of (S)-(-)- and (R)-(+)-tropic acid.[2] Atropine is the racemic form of hyoscyamine and is often produced from racemic this compound.
The stereochemistry of the this compound moiety is paramount to the biological activity of its derivatives. The (S)-enantiomer of hyoscyamine is significantly more potent as a muscarinic receptor antagonist than the (R)-enantiomer.[2][3] Consequently, naturally derived this compound, being the precursor to the more active (S)-enantiomer, exhibits a more potent biological effect compared to its synthetic racemic counterpart on a molar basis.
Data Presentation: A Comparative Overview
While direct quantitative data comparing the biological activity of the this compound enantiomers themselves is limited, the well-characterized activity of their derivatives, hyoscyamine and atropine, serves as a clear proxy. The primary therapeutic action of these compounds is the antagonism of muscarinic acetylcholine receptors. The following table summarizes the binding affinities (Ki values) of atropine (racemic) for the five human muscarinic receptor subtypes. Since (S)-hyoscyamine is approximately twice as potent as atropine, we can infer the significantly higher affinity of the natural (S)-tropic acid derivative.[3]
| Parameter | Synthetic this compound (as part of racemic Atropine) | Naturally Derived this compound (as part of (S)-Hyoscyamine) |
| Stereochemistry | Racemic mixture of (R)- and (S)-tropic acid | Predominantly (S)-(-)-tropic acid |
| Primary Biological Activity | Muscarinic Acetylcholine Receptor Antagonist | Potent Muscarinic Acetylcholine Receptor Antagonist |
| Binding Affinity (Ki) at M1 Receptor | ~1.27 - 2.22 nM[4][5][6] | Estimated to be significantly lower (higher affinity) |
| Binding Affinity (Ki) at M2 Receptor | ~3.24 - 4.32 nM[4][5][6] | Estimated to be significantly lower (higher affinity) |
| Binding Affinity (Ki) at M3 Receptor | ~2.21 - 4.16 nM[4][5][6] | Estimated to be significantly lower (higher affinity) |
| Binding Affinity (Ki) at M4 Receptor | ~0.77 - 2.38 nM[4][5][6] | Estimated to be significantly lower (higher affinity) |
| Binding Affinity (Ki) at M5 Receptor | ~2.84 - 3.39 nM[4][6] | Estimated to be significantly lower (higher affinity) |
Experimental Protocols
To quantitatively assess and compare the biological activity of synthetic and naturally derived this compound, a competitive radioligand binding assay targeting muscarinic receptors is a standard and effective method.
Experimental Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of synthetic (racemic) this compound and naturally derived (or enantiomerically pure) (S)-tropic acid for a specific muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype.
-
Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: Synthetic (racemic) this compound and naturally derived or synthesized (S)-tropic acid, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Non-specific Binding Control: A high concentration of a known non-selective muscarinic antagonist, such as atropine (1-10 µM).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) at pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and dilute them in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the non-specific binding control (e.g., atropine), radioligand, and cell membranes.
-
Competition: Wells containing a specific concentration of the test compound (synthetic or natural this compound), radioligand, and cell membranes.
-
-
Incubation: Add the components to the respective wells and incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
Caption: Muscarinic acetylcholine receptor signaling pathway.
References
A comparative review of analytical techniques for Tropic acid and its derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of Tropic acid and its derivatives is paramount for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical approach.
This compound, a crucial chiral building block in the synthesis of anticholinergic drugs like atropine and hyoscyamine, and its derivatives, such as tropicamide, demand precise and reliable analytical methods for their determination in various matrices, including raw materials, pharmaceutical formulations, and biological samples. The choice of technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis. This review delves into the principles, performance, and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), UV-Vis Spectrophotometry, and Electrochemical Sensors.
Comparative Analysis of Analytical Techniques
The performance of various analytical techniques for the determination of this compound and its derivatives is summarized in the table below. This allows for a direct comparison of key analytical parameters such as linearity range, limit of detection (LOD), and limit of quantification (LOQ).
| Technique | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Tropicamide | 5-50 µg/mL[1] | 0.902 µg/mL[1] | 2.734 µg/mL[1] | Robust, versatile, widely available | Moderate sensitivity |
| Atropine & Impurities | - | - | 0.2106 - 0.8916 µg/mL[2] | High resolution for complex mixtures | Requires careful method development | |
| GC-MS | Tropane Alkaloids | 10-5000 ng/mL[3] | 5.0 ng/mL[3] | - | High sensitivity and selectivity | Requires derivatization for polar analytes |
| Capillary Electrophoresis | Organic Acids | - | 0.005 mg/mL[4] | - | High efficiency, low sample volume | Susceptible to matrix effects |
| UV-Vis Spectrophotometry | Tropicamide | 1.0–16 µg/mL[5][6] | - | - | Simple, cost-effective, rapid | Low selectivity, prone to interference |
| Electrochemical Sensor | Atropine | 0.75 to 100 µM[7] | ~0.75 µM[7] | - | High sensitivity, portability, low cost | Can be affected by electrode fouling |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of this compound derivatives in pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 50 mM, pH 5.6)
-
Reference standards of this compound and its derivatives
-
Sample diluent (e.g., a mixture of mobile phase components)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a specified ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution. Prepare a series of working standard solutions by serial dilution to cover the desired concentration range.
-
Sample Preparation: For solid dosage forms, accurately weigh and crush the tablets. Dissolve the powder in the sample diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. For liquid formulations, dilute an appropriate volume with the sample diluent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled (e.g., 25°C)
-
Detection wavelength: Set according to the analyte's maximum absorbance (e.g., 257 nm for tropicamide)[8].
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks based on retention times compared to the standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound and its derivatives, which often requires derivatization to increase volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized organic acids (e.g., semi-polar capillary column)[3]
-
Data acquisition and analysis software
Reagents:
-
Derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
-
Internal standard (e.g., Atropine-d3)[3]
-
Reference standards of this compound and its derivatives
Procedure:
-
Sample Preparation and Extraction: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analytes. For example, mix serum or urine with a borate buffer and apply to an extraction column. Elute the analytes with a suitable solvent like dichloromethane[3].
-
Derivatization: Evaporate the solvent from the extracted sample. Add the derivatizing agent and heat the mixture to convert the polar functional groups (hydroxyl and carboxyl groups) into their more volatile trimethylsilyl (TMS) derivatives[3].
-
GC-MS Conditions:
-
Injector temperature: e.g., 250°C
-
Oven temperature program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
Carrier gas: Helium at a constant flow rate.
-
Mass spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Quantification: Identify the compounds based on their retention times and mass spectra. For quantitative analysis, use an internal standard and create a calibration curve by analyzing derivatized standards.
Capillary Electrophoresis (CE)
This protocol provides a general framework for the analysis of organic acids like this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV or diode array detector
-
Fused silica capillary
-
Data acquisition and processing software
Reagents:
-
Background electrolyte (BGE): e.g., Borate buffer or a commercially available organic acid analysis buffer[9][10].
-
Rinse solutions (e.g., sodium hydroxide, water)
-
Internal standard
-
Reference standards of organic acids
Procedure:
-
Capillary Conditioning: Before the first use, and periodically, condition the capillary by flushing it with a sequence of solutions, typically sodium hydroxide, water, and finally the BGE[10].
-
Standard and Sample Preparation: Dissolve the standards and samples in an appropriate solvent, usually deionized water or a diluted buffer. Add an internal standard for improved precision[4].
-
CE Conditions:
-
Separation voltage: e.g., 20-30 kV
-
Injection: Hydrodynamic or electrokinetic injection for a short duration.
-
Capillary temperature: Controlled, e.g., 25°C.
-
Detection: Direct or indirect UV detection at a suitable wavelength (e.g., 200 nm for direct detection of the carboxyl group)[9].
-
-
Analysis: Place the sample and buffer vials in the autosampler and run the separation sequence.
-
Quantification: Identify the peaks based on their migration times relative to the standards. Quantify the analytes using a calibration curve constructed from the peak areas or heights of the standards.
UV-Vis Spectrophotometry
This protocol describes a simple method for the quantification of a this compound derivative, tropicamide, often involving an ion-pair extraction.
Instrumentation:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Chloroform
-
Acidic buffer solution (e.g., phthalate buffer)
-
Ion-pairing reagent (e.g., Bromocresol purple or Methyl orange solution)[5][6]
-
Reference standard of the analyte
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent and then prepare a series of working standards by dilution.
-
Ion-Pair Complex Formation and Extraction: In a separatory funnel, mix an aliquot of the standard or sample solution with the acidic buffer and the ion-pairing reagent. This forms a colored complex. Extract the complex into an organic solvent like chloroform[5][6].
-
Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorption (λmax) of the complex against a reagent blank. The λmax will depend on the ion-pairing reagent used (e.g., 408 nm for Bromocresol purple)[5][6].
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample from this curve.
Electrochemical Sensors
This protocol provides a general overview of using an electrochemical sensor for the determination of atropine, a related compound to this compound.
Instrumentation:
-
Potentiostat/Galvanostat with appropriate software
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
Reagents:
-
Supporting electrolyte (e.g., phosphate buffer solution)
-
Reference standard of the analyte
Procedure:
-
Electrode Preparation: The working electrode may be a bare electrode or modified with specific materials to enhance sensitivity and selectivity.
-
Electrochemical Measurement:
-
Place the three electrodes in the electrochemical cell containing the supporting electrolyte.
-
Add a known volume of the standard or sample solution to the cell.
-
Apply a potential scan using a technique like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). . Record the resulting current response.
-
-
Quantification: The peak current in the voltammogram is proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the peak currents of a series of standard solutions. The concentration of the analyte in the sample is then determined from the calibration curve. For some sensors, a linear response is observed over a specific concentration range (e.g., 0.75 to 100 µM for an atropine sensor)[7].
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound or its derivatives in a pharmaceutical product.
Caption: General workflow for the analysis of this compound and its derivatives in pharmaceutical products.
Conclusion
The selection of an appropriate analytical technique for this compound and its derivatives is a critical decision that impacts the reliability and accuracy of results. HPLC stands out as a robust and versatile method for routine quality control, while GC-MS offers superior sensitivity and selectivity, particularly for trace analysis in complex matrices, albeit with the need for derivatization. Capillary electrophoresis provides high separation efficiency and is suitable for analyzing small, charged molecules. UV-Vis spectrophotometry, although simple and cost-effective, is generally less selective and more susceptible to interference. Emerging electrochemical sensors show great promise for rapid, sensitive, and portable analysis. By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of pharmaceutical products containing this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. abap.co.in [abap.co.in]
- 3. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extractive Spectrophotometric Method for the Determination of Tropicamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extractive spectrophotometric method for the determination of tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Tropic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of tropic acid, tailored for researchers, scientists, and drug development professionals.
This compound, while not consistently classified as a hazardous substance across all safety data sheets (SDS), is considered by some suppliers to cause skin and serious eye irritation[1][2]. Therefore, it is prudent to handle and dispose of it as a chemical waste with due care. Adherence to institutional and local regulations for chemical waste management is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin exposure[3].
In the event of a spill, sweep up the solid material, avoiding dust formation, and collect it in a suitable, closed container for disposal[1][3][4].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from various safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| Melting Point | 117 - 120 °C | [1][3] |
| Appearance | Off-white powder/solid | [1][3] |
| Odor | Odorless | [1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Treat all unwanted this compound, including residues and contaminated materials, as chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
2. Containerization:
- Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container.
- Ensure the container is in good condition and has a secure lid to prevent spills or leaks[5].
- The container should be labeled with "Hazardous Waste" (or as required by local regulations) and the full chemical name: "this compound".
3. Waste Accumulation and Storage:
- Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].
- The SAA should be at or near the point of generation and under the control of the laboratory personnel[6].
- Keep the waste container closed at all times, except when adding waste[5][7].
4. Request for Disposal:
- Once the container is full, or if the waste will no longer be generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or equivalent department.
- Follow your institution's specific procedures for requesting a chemical waste pickup[6][7]. This may involve submitting an online form or attaching a specific waste tag.
5. Empty Container Disposal:
- A container that has held this compound should be managed as chemical waste.
- If the container is to be disposed of as regular trash, it must be completely empty with as little residue as possible. Deface or remove all chemical labels before disposal[7]. For acutely hazardous waste, triple-rinsing is required; however, this compound is not typically classified as such.
Important Considerations:
-
Do Not Dispose Down the Drain: Solid chemicals and many chemical solutions should not be disposed of in the sewer system[7][8].
-
Do Not Evaporate: Never dispose of chemical waste by evaporation in a fume hood or on a benchtop[5][7].
-
Consult Local Regulations: Always adhere to the specific disposal guidelines provided by your institution and local regulatory agencies, as these may vary[8][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of solid this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling Tropic acid
Essential Safety and Handling Guide for Tropic Acid
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Safety Summary
This compound is a solid, off-white powder.[1] While some safety data sheets (SDS) indicate it does not meet the criteria for hazardous classification, others identify it as causing skin and eye irritation, and potentially respiratory irritation.[2][3] The toxicological properties have not been fully investigated.[4] Therefore, it is crucial to handle it with appropriate care and personal protective equipment.
| Property | Data |
| Physical State | Powder, Solid[1] |
| Appearance | Off-white[1] |
| Odor | Odorless[1] |
| Melting Point | 117 - 120 °C (242.6 - 248 °F)[1][2] |
| Decomposition Temp. | >160 °C[1] |
| GHS Hazard Statements | H315: Causes skin irritation[3][5]H319: Causes serious eye irritation[3][5]H335: May cause respiratory irritation[3] |
| Incompatible Materials | Strong oxidizing agents[1][4] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂)[1][4] |
Personal Protective Equipment (PPE)
Based on a thorough risk assessment, the following PPE is mandatory when handling this compound to prevent exposure.
| Body Part | PPE Specification | Rationale and Source |
| Eyes/Face | Chemical safety goggles with side-shields | Protects against dust particles and potential splashes. Must conform to EU standard EN166 or NIOSH standards.[1][3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[6] Gloves should be inspected before use and disposed of properly after handling.[7] |
| Body | Laboratory coat or long-sleeved clothing | Provides a barrier against accidental skin exposure.[1][8] For larger quantities, an impervious apron is recommended. |
| Respiratory | Not typically required with adequate ventilation | Use a NIOSH/MSHA-approved respirator with a particulate filter if dust is generated or ventilation is poor.[8] |
Step-by-Step Handling Protocol
Adherence to this protocol minimizes the risk of exposure and ensures a safe laboratory environment.
1. Preparation and Area Setup:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations.[3][4]
-
Verify that an eyewash station and safety shower are accessible.
-
Keep incompatible materials, such as strong oxidizing agents, away from the work area.[1]
-
Prepare spill control materials, such as a neutralizing agent or absorbent compound, before starting work.
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Don PPE in the following order: lab coat, gloves, and finally, safety goggles.
3. Handling and Weighing this compound:
-
Handle this compound as a solid powder.
-
If transferring the powder, do so carefully to minimize airborne particles.
4. Post-Handling Decontamination and Doffing PPE:
-
Clean the work area thoroughly after handling is complete.
-
Remove PPE carefully to avoid contaminating yourself. Remove gloves first using the proper technique, followed by goggles and lab coat.[7]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[4][7]
Operational and Disposal Plans
Emergency Procedures: Spills and First Aid
Spill Response:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated.
-
Wear PPE: Do not clean a spill without wearing the appropriate PPE (gloves, goggles, lab coat).
-
Contain and Clean: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2][7]
-
Decontaminate: Clean the spill area once the solid is removed.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][7] If skin irritation occurs, get medical help.[3]
-
Inhalation: Move the person to fresh air.[2][7] If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a doctor if you feel unwell.
Storage and Disposal Plan
Storage:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
A recommended storage temperature is between 2–8 °C.
Disposal:
-
Dispose of unused this compound and any contaminated materials as chemical waste.
-
All waste must be managed through a licensed disposal company.[7]
-
Dispose of the container and contents in accordance with local, state, and federal regulations.[2][3] Do not empty into drains.
Safety Workflow Visualization
The following diagram illustrates the complete, cyclical workflow for safely handling this compound, from initial planning to final disposal.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]
- 5. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. leelinework.com [leelinework.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.nl [fishersci.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
